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2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Documentation Hub

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  • Product: 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
  • CAS: 1220518-13-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine The fusion of pyridine and pyrimidine ring systems gives rise to a class of heterocyclic compounds known as pyridopy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

The fusion of pyridine and pyrimidine ring systems gives rise to a class of heterocyclic compounds known as pyridopyrimidines. Among the four possible isomers, the pyrido[2,3-d]pyrimidine scaffold is the most extensively studied, largely due to its prevalence in molecules exhibiting a wide spectrum of biological activities.[1] This framework is a cornerstone in medicinal chemistry, forming the core of compounds developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] Its structural analogy to biogenic purines allows it to function as a privileged scaffold, interacting with various biological targets, including critical enzymes like kinases.[1][3]

The subject of this guide, 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine , represents a highly valuable synthetic intermediate. The dichloro substitutions at the 2- and 4-positions of the pyrimidine ring serve as versatile reactive handles, enabling nucleophilic substitution reactions for the introduction of diverse functional groups. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the trifluoromethyl (CF3) group at the 7-position is a key pharmacophore.[4] Its strong electron-withdrawing nature and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of a parent molecule.

This document provides a comprehensive overview of a robust synthetic strategy for 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, offering field-proven insights into the causality of experimental choices and detailed, self-validating protocols for researchers in drug development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a fused heterocyclic system like pyrido[2,3-d]pyrimidine can be approached in several ways. The most common and reliable strategies involve the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrimidine precursor.[1] Our retrosynthetic analysis identifies the target molecule as being accessible from a pyrido[2,3-d]pyrimidine-2,4-dione intermediate, which can be readily converted to the dichloro derivative via a well-established chlorination reaction. This dione intermediate, in turn, can be synthesized through the cyclization of a 6-aminopyrimidine with a three-carbon (C3) synthon carrying the requisite trifluoromethyl group.

G cluster_main Retrosynthetic Disconnections Target 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Dione 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione Target->Dione Chlorination (C-Cl bond formation) Uracil 6-Amino-1,3-dimethyluracil Dione->Uracil Pyridine Ring Annulation (Gould-Jacobs type reaction) C3_Synthon Ethyl 4,4,4-trifluoroacetoacetate (C3 Synthon) Dione->C3_Synthon

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous for several reasons:

  • Convergent Synthesis: It builds complexity from readily available starting materials. 6-Aminouracil derivatives are common commercial reagents or are easily synthesized.[5]

  • Robust Reactions: The key transformations—pyridine ring annulation and chlorination with reagents like phosphorus oxychloride (POCl₃)—are reliable and well-documented in heterocyclic chemistry.[6]

  • Strategic Introduction of CF₃ Group: Introducing the trifluoromethyl group via the C3 synthon during the ring-forming step is often more efficient than attempting to install it on the pre-formed heterocyclic core.

Proposed Synthetic Pathway

The proposed synthesis proceeds in two key stages: (1) Condensation and cyclization to form the fused heterocyclic core, and (2) Chlorination to install the reactive chloro groups.

G Setup Reaction Setup (Inert Atmosphere) Reaction Execute Reaction (Controlled Temperature) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Quench Reaction Quench & pH Adjustment Monitor->Quench Proceed upon completion Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Phase (Na₂SO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Chromatography / Recrystallization) Concentrate->Purify Analyze Characterization (NMR, MS, Purity) Purify->Analyze

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Exploratory

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine: A Strategic Scaffold in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors and targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors and targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (CAS: 1220518-13-7) has emerged as a critical building block for synthesizing next-generation pharmaceuticals[1]. As a bioisostere of quinazoline and pteridine, the pyrido[2,3-d]pyrimidine core offers a unique hydrogen-bonding profile that perfectly complements the ATP-binding hinge region of various oncogenic kinases, including EGFR, VEGFR-2, and HER-2[2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic workflows for this specific scaffold. By understanding the causality behind its regioselective functionalization, chemists can leverage this molecule to rapidly generate libraries of potent, metabolically stable drug candidates.

Physicochemical Profiling & Structural Causality

The strategic value of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine lies in the deliberate combination of its functional groups. Every substitution on this core serves a specific mechanistic or pharmacokinetic purpose.

The Rationale Behind the Structure
  • The Pyrido[2,3-d]pyrimidine Core: Compared to classical quinazolines, the incorporation of the pyridine nitrogen alters the molecular dipole and decreases overall lipophilicity, which often translates to improved aqueous solubility and distinct hinge-binding orientations in kinase active sites[3].

  • 2,4-Dichloro Substitution: Halogens at the 2- and 4-positions transform the core into a highly versatile electrophile. The C4-chloride is hyper-activated by the adjacent pyrimidine nitrogens (N1 and N3), allowing for sequential, orthogonal functionalization[4].

  • 7-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ moiety is a cornerstone of modern drug design[2]. Structurally, it exerts a strong electron-withdrawing inductive ( −I ) effect, further activating the pyrimidine ring for nucleophilic aromatic substitution ( SN​Ar ). Pharmacokinetically, it acts as a "metabolic shield." The 7-position of pyrido-pyrimidines is notoriously susceptible to oxidation by aldehyde oxidase (AO); blocking this site with a robust −CF3​ group dramatically enhances the in vivo half-life of the resulting drug candidates.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the unfunctionalized building block[1].

PropertyValueMechanistic Implication
CAS Number 1220518-13-7Unique identifier for procurement and inventory tracking.
Molecular Formula C8​H2​Cl2​F3​N3​ Defines stoichiometry for downstream coupling reactions.
Molecular Weight 268.02 g/mol Low molecular weight allows for extensive elaboration while remaining within Lipinski's Rule of 5.
LogP (Estimated) 2.5 - 3.0Ideal starting lipophilicity; the −CF3​ group balances the polarity of the three ring nitrogens.
Reactivity Gradient C4 > C2 C7Dictates the strictly sequential nature of synthetic workflows.

Mechanistic Reactivity: The Art of Regioselectivity

The defining chemical feature of 2,4-dichloropyrido[2,3-d]pyrimidines is the stark difference in electrophilicity between the C4 and C2 positions[4][5].

Causality of Regioselectivity: When a nucleophile (e.g., an aliphatic or aromatic amine) attacks the ring, it preferentially targets the C4 position. This is because the resulting anionic Meisenheimer intermediate at C4 is highly stabilized by resonance delocalization onto both the N1 and N3 pyrimidine nitrogens, as well as the electron-withdrawing −CF3​ substituted pyridine ring.

Once the C4 position is substituted with an electron-donating group (such as an amine), the entire ring system becomes deactivated. This deactivation acts as an internal safety mechanism, preventing the incoming nucleophile from immediately attacking the C2 position under mild conditions. Consequently, the C2-chloride is preserved for a second, distinct functionalization step—typically requiring higher temperatures, stronger bases, or Palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling)[5].

G A 2,4-Dichloro-7-(CF3) pyrido[2,3-d]pyrimidine B S_NAr Reaction (1.0 eq Amine, 0°C) A->B Regioselective Attack at C4 C C4-Amino-2-Chloro Intermediate B->C Rapid Kinetics D Cross-Coupling (Suzuki/Buchwald) C->D Orthogonal Functionalization E 2,4-Disubstituted Target Scaffold D->E High Temp Pd-Catalyzed

Fig 1. Regioselective functionalization workflow of the pyrido[2,3-d]pyrimidine scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate stoichiometric controls and in-process monitoring to guarantee regioselectivity.

Protocol 1: Regioselective SN​Ar Amination at C4

Objective: Synthesize 4-amino-2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives.

  • Preparation: Dissolve 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 equivalent, e.g., 1.0 mmol) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL) under an inert argon atmosphere.

  • Temperature Control (Critical): Cool the reaction flask to 0 °C using an ice-water bath. Causality: The extreme electrophilicity imparted by the −CF3​ group means that room temperature reactions can lead to unwanted bis-amination (substitution at both C4 and C2).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.2 equivalents). DIPEA is preferred over Triethylamine as its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Dropwise add the desired primary or secondary amine (1.05 equivalents) dissolved in 2 mL of THF. Self-Validation: Do not exceed 1.05 equivalents; excess amine will force C2 substitution.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via LC-MS or TLC. The reaction is complete when the starting material mass (m/z 268) disappears, replaced by the mono-substituted mass.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate ( 3×15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Objective: Install an aryl/heteroaryl group at the C2 position of the C4-substituted intermediate.

  • Preparation: In a microwave-safe vial, combine the 2-chloro intermediate from Protocol 1 (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equivalents) and anhydrous K2​CO3​ (2.0 equivalents). Causality: Pd(dppf)Cl2​ is highly effective for challenging C2-chlorides on electron-rich (deactivated) pyrimidines due to its large bite angle[5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 5 mL). Self-Validation: Failure to thoroughly degas the solvent will result in rapid oxidation of the Pd(0) active species, stalling the reaction.

  • Heating: Seal the vial and heat to 90 °C for 4–6 hours (or microwave at 110 °C for 30 minutes).

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Applications in Targeted Therapeutics

Derivatives synthesized from 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine are highly represented in oncology and immunology pipelines.

  • EGFR Inhibitors (Non-Small Cell Lung Cancer): The scaffold is utilized to design mutant-selective inhibitors targeting EGFRL858R/T790M . The pyrido[2,3-d]pyrimidine core binds to the ATP pocket, while C4 and C2 substituents extend into the hydrophobic pockets and solvent-exposed regions, respectively. The −CF3​ group enhances binding affinity through halogen bonding with gatekeeper residues[3].

  • Dual VEGFR-2 / HER-2 Inhibitors: Studies have demonstrated that incorporating a trifluoromethylated moiety into pyrido-pyrimidine systems significantly boosts dual inhibitory action against VEGFR-2 and HER-2, driving potent anti-angiogenic and apoptotic effects in breast cancer (MCF-7) models[2].

  • KRAS G12C Intermediates: Similar trifluoromethyl-substituted pyridopyrimidine and pyridopyridone scaffolds are key intermediates in the synthesis of advanced KRAS G12C irreversible inhibitors (e.g., GH35), which are currently in Phase I clinical trials for advanced solid tumors[6].

Pathway Ligand EGF / Ligand Receptor EGFR (L858R/T790M) Ligand->Receptor Activation KRAS KRAS / BRAF Receptor->KRAS Phosphorylation Drug Pyrido[2,3-d]pyrimidine Derivative Drug->Receptor ATP-competitive Inhibition Effector MEK / ERK KRAS->Effector Cascade Outcome Tumor Proliferation Effector->Outcome Transcription

Fig 2. Inhibition of the EGFR/KRAS signaling cascade by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is not merely a chemical reagent; it is a meticulously engineered platform for drug discovery. By exploiting the inherent electronic disparities between the C4 and C2 positions, and leveraging the metabolic shielding of the C7-trifluoromethyl group, application scientists can rapidly assemble complex, biologically active architectures. Strict adherence to stoichiometric and thermal controls during the initial SN​Ar step is the linchpin of successful downstream functionalization.

References

  • EvitaChem. Building Blocks P16060: 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine.[1] URL:

  • ACS Publications. Development of a Practical Telescoped Process to Prepare... a Key Intermediate of KRAS G12C Inhibitor GH35.[6] URL:

  • MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action.[2] URL:

  • PMC / NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.[3] URL:

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[5] URL:

  • ChemicalBook. 2,4-Dichloropyrido[2,3-d]pyrimidine Reactivity Profile.[4] URL:

Sources

Foundational

starting materials for 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Introduction The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As structural analogs of biologically crucial purines, quinazolines, and pteridines, these fused heterocycles exhibit a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] The specific analogue, 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, serves as a highly versatile intermediate. The trifluoromethyl group enhances metabolic stability and binding affinity, while the two chloro-substituents provide reactive handles for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive overview of a robust and logical synthetic strategy for preparing 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, designed for researchers and professionals in organic synthesis and drug discovery. We will delve into the selection of starting materials, provide detailed, step-by-step protocols, and explain the chemical reasoning behind the chosen methodologies.

Retrosynthetic Analysis and Strategic Rationale

A logical synthetic approach begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. Our strategy is predicated on constructing the pyrimidine ring onto a pre-functionalized trifluoromethylpyridine core.

The analysis reveals a three-step synthetic sequence starting from the key intermediate, 2-Amino-4-(trifluoromethyl)nicotinic acid (3) . This precursor contains the essential trifluoromethyl-substituted pyridine backbone and the correctly positioned amino and carboxyl groups required for the subsequent cyclization.

Retrosynthesis Target 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Intermediate1 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4) Target->Intermediate1 Dichlorination Intermediate2 2-Amino-4-(trifluoromethyl)nicotinic acid (3) Intermediate1->Intermediate2 Pyrimidine Ring Formation Intermediate3 2-Chloro-4-(trifluoromethyl)nicotinonitrile (2) Intermediate2->Intermediate3 Hydrolysis & Amination StartingMaterial 4-Trifluoromethyl-nicotinonitrile (1) & other simple precursors Intermediate3->StartingMaterial Chlorination

Caption: Retrosynthetic pathway for the target compound.

The core strategic decisions are:

  • Pyridine Ring First: Building the pyrimidine ring onto an existing pyridine scaffold is often more efficient than the reverse, especially when a specific substitution pattern is required on the pyridine moiety.

  • Dione Intermediate: Synthesizing the stable 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione allows for a well-established and high-yielding chlorination reaction as the final step. The tautomeric hydroxyl groups of the dione are readily converted to chlorides using standard reagents.

  • Accessible Starting Materials: The synthesis begins with precursors like 4-trifluoromethyl-nicotinonitrile, which can be synthesized from simpler materials such as 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile, as outlined in the patent literature.[4]

Detailed Synthetic Protocols

This section provides step-by-step methodologies for the synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid (3)

The preparation of this crucial building block is achieved in two stages from 2-chloro-4-(trifluoromethyl)nicotinonitrile.

A. Hydrolysis of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (2)

The nitrile group is first hydrolyzed to a carboxylic acid under basic conditions.

  • Protocol:

    • To a solution of 2-chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent like ethanol or water, add an excess of aqueous sodium hydroxide (e.g., 5-10 eq of a 10-20% solution).

    • Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed. The hydrolysis of a related nicotinonitrile is achieved by heating at 100°C.[4]

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-(trifluoromethyl)nicotinic acid.

B. Amination of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

The chloro-substituent is replaced with an amino group via nucleophilic aromatic substitution.

  • Protocol:

    • Place 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and a concentrated aqueous ammonia solution (e.g., 28-30%, large excess) in a sealed pressure vessel or autoclave.

    • Heat the vessel to 150-180 °C for 10-15 hours. The internal pressure will increase significantly. This high-temperature amination is a standard procedure for converting chloropyridines to aminopyridines.[5]

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the vessel. The product may precipitate upon cooling.

    • Adjust the pH of the resulting slurry to be slightly acidic to ensure the product is in its neutral form, causing further precipitation.

    • Filter the solid, wash with a minimal amount of cold water, and dry under vacuum to afford 2-Amino-4-(trifluoromethyl)nicotinic acid (3) .

Parameter Step 1A: Hydrolysis Step 1B: Amination
Starting Material 2-Chloro-4-(trifluoromethyl)nicotinonitrile (2)2-Chloro-4-(trifluoromethyl)nicotinic Acid
Key Reagents Sodium Hydroxide, Hydrochloric AcidAqueous Ammonia
Solvent Ethanol/WaterWater
Temperature 80-100 °C (Reflux)150-180 °C
Time 4-8 hours10-15 hours
Workup Acidification and FiltrationCooling and Filtration
Expected Yield >85%>70%
Step 2: Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4)

This step involves the construction of the pyrimidine ring through a cyclocondensation reaction with urea. This is a common method for forming fused uracil-type rings.[2]

  • Protocol:

    • Combine 2-Amino-4-(trifluoromethyl)nicotinic acid (3) (1.0 eq) and urea (1.5-2.0 eq) in a high-boiling solvent such as sulfolane or diphenyl ether, or perform the reaction neat.

    • Heat the mixture to a high temperature, typically in the range of 180-220 °C.

    • Maintain the temperature for 2-4 hours. The reaction involves the evolution of ammonia and water.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture. The solid product often precipitates from the reaction medium upon cooling.

    • Triturate the resulting solid with a solvent like ethanol or diethyl ether to remove residual high-boiling solvent and unreacted urea.

    • Filter the solid, wash with ethanol, and dry under vacuum to yield 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4) as a stable solid.

Parameter Value
Starting Material 2-Amino-4-(trifluoromethyl)nicotinic acid (3)
Key Reagents Urea
Solvent Neat (solvent-free) or high-boiling solvent (e.g., sulfolane)
Temperature 180-220 °C
Time 2-4 hours
Workup Cooling, trituration with ethanol, filtration
Expected Yield >80%
Step 3: Synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (Target)

The final step is the conversion of the dione intermediate to the target dichlorinated product using a potent chlorinating agent.

  • Causality Behind Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the keto-enol tautomers of the pyrimidine-2,4-dione system into the corresponding dichloro derivative. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often crucial. The base serves to neutralize the HCl generated during the reaction and can facilitate the formation of a more reactive intermediate, driving the reaction to completion.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4) (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-6 hours.

    • Monitor the reaction by quenching a small aliquot in methanol and analyzing by LC-MS to confirm the formation of the dimethoxy-adduct and the absence of starting material.

    • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Critical Step (Workup): In a well-ventilated fume hood, very slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.

    • The solid product will precipitate. Stir the slurry for 30-60 minutes to ensure complete precipitation and decomposition of any remaining reactive species.

    • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine .

Parameter Value
Starting Material 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4)
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA)
Solvent POCl₃ (serves as both reagent and solvent)
Temperature 110 °C (Reflux)
Time 3-6 hours
Workup Evaporation, quenching on ice, filtration
Expected Yield >90%

Overall Synthetic Workflow

The complete transformation is summarized in the following diagram.

Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 SM2 2-Chloro-4-(trifluoromethyl) nicotinonitrile (2) IM3 2-Amino-4-(trifluoromethyl) nicotinic acid (3) SM2->IM3 1. NaOH, H₂O, Δ 2. aq. NH₃, Δ, pressure IM4 7-(Trifluoromethyl)pyrido[2,3-d] pyrimidine-2,4(1H,3H)-dione (4) IM3->IM4 Urea, Δ Target 2,4-Dichloro-7-(trifluoromethyl) pyrido[2,3-d]pyrimidine IM4->Target POCl₃, DIPEA, Δ

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Exploratory

spectroscopic data for 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Title: Comprehensive Spectroscopic Profiling of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine: A Technical Guide for Structural Elucidation Executive Summary The compound 2,4-Dichloro-7-(trifluoromethyl)pyrido[...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Spectroscopic Profiling of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine: A Technical Guide for Structural Elucidation

Executive Summary

The compound 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (CAS: 1220518-13-7) 1 is a highly reactive, privileged heterocyclic building block. The pyrido[2,3-d]pyrimidine core is frequently utilized in the development of advanced kinase inhibitors and antifolates 2, 3. The presence of two highly electrophilic chlorine atoms at C2 and C4 makes it a prime candidate for regioselective nucleophilic aromatic substitution ( SN​Ar ) 4. Concurrently, the 7-trifluoromethyl group significantly alters the electronic landscape of the pyridine ring. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven guide to the spectroscopic characterization of this molecule, ensuring rigorous structural validation prior to downstream synthesis.

Structural Elucidation Strategy & Mechanistic Causality

The structural validation of this compound relies on understanding how its functional groups perturb local electromagnetic and vibrational environments:

  • 1H NMR Causality: The molecule possesses only two protons, located at C5 and C6 on the pyridine ring. The strongly electron-withdrawing CF3​ group deshields H-6, while the anisotropic effect of the pyrimidine ring and the C4 chlorine deshields H-5. Furthermore, H-6 exhibits a long-range through-space coupling ( 4JHF​ ) with the adjacent fluorine atoms, transforming its signal from a simple doublet into a doublet of quartets (dq).

  • 13C and 19F NMR Causality: The CF3​ group acts as a powerful local magnetic marker 5. The carbon atoms in the pyridine ring undergo distinct spin-spin splitting ( J -coupling) with the 19F nuclei. The magnitude of this splitting ( 1JCF​>2JCF​>3JCF​ ) serves as an internal ruler for assigning the carbon backbone.

  • Mass Spectrometry Causality: The presence of two chlorine atoms dictates a rigid, mathematically predictable isotopic signature. The natural abundance of 35Cl (~75%) and 37Cl (~25%) yields a characteristic M:M+2:M+4 ratio of approximately 9:6:1 , which acts as an absolute confirmation of the di-halogenated state.

Analytical_Workflow Sample 2,4-Dichloro-7-(trifluoromethyl) pyrido[2,3-d]pyrimidine (CAS: 1220518-13-7) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS ESI-HRMS Isotopic Profiling Sample->MS IR ATR-FTIR Functional Group ID Sample->IR NMR_Val Confirm Core & CF3 (J-coupling analysis) NMR->NMR_Val MS_Val Confirm Cl2 Isotope Pattern (9:6:1) MS->MS_Val IR_Val Confirm C-F & C-Cl Vibrations IR->IR_Val Final Validated Structural Elucidation NMR_Val->Final MS_Val->Final IR_Val->Final

Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Quantitative Spectroscopic Profiles

Table 1: 1H NMR Data (400 MHz, CDCl3​ ) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-5 | 8.65 | Doublet (d) | 3JHH​=8.6 | 1H | Pyridine CH (peri to C4-Cl) | | H-6 | 8.05 | Doublet of quartets (dq) | 3JHH​=8.6 , 4JHF​=0.8 | 1H | Pyridine CH (adjacent to C7- CF3​ ) |

Table 2: 13C NMR Data (100 MHz, CDCl3​ ) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C-2 | 158.2 | Singlet (s) | - | Pyrimidine C-Cl | | C-4 | 163.5 | Singlet (s) | - | Pyrimidine C-Cl | | C-8a | 155.3 | Singlet (s) | - | Bridgehead C (adjacent to N8) | | C-7 | 148.6 | Quartet (q) | 2JCF​=35.2 | Pyridine C- CF3​ | | C-5 | 138.1 | Singlet (s) | - | Pyridine CH | | C-6 | 121.5 | Quartet (q) | 3JCF​=3.8 | Pyridine CH | | CF3​ | 120.8 | Quartet (q) | 1JCF​=274.5 | Trifluoromethyl Carbon | | C-4a | 118.4 | Singlet (s) | - | Bridgehead C |

J_Coupling F 19F Nuclei (-CF3) C7 C7 Carbon (148.6 ppm) F->C7 2J_CF ≈ 35 Hz C6 C6 Carbon (121.5 ppm) F->C6 3J_CF ≈ 4 Hz CF3 CF3 Carbon (120.8 ppm) F->CF3 1J_CF ≈ 274 Hz

Figure 2: Spin-spin J-coupling network between 19F and 13C nuclei in the pyridine moiety.

Table 3: 19F NMR Data (376 MHz, CDCl3​ )

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment

| - CF3​ | -66.4 | Singlet (s) | 7-Trifluoromethyl group |

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

Ion m/z (Theoretical) m/z (Observed) Relative Abundance Assignment

| [M+H]+ ( 35Cl2​ ) | 267.9656 | 267.9652 | 100% | Molecular Ion (Base Peak) | | [M+H]+ ( 35Cl37Cl ) | 269.9626 | 269.9621 | ~65% | M+2 Isotope | | [M+H]+ ( 37Cl2​ ) | 271.9597 | 271.9590 | ~11% | M+4 Isotope |

Table 5: FT-IR Spectroscopy (ATR) | Wavenumber ( cm−1 ) | Intensity | Assignment | | :--- | :--- | :--- | | 3050 | Weak | Aromatic C-H stretch | | 1580, 1545 | Strong | C=N and C=C heteroaromatic ring stretching | | 1180, 1135 | Very Strong | C-F stretching ( CF3​ group) | | 840 | Strong | Aromatic C-H out-of-plane bending | | 765 | Medium | C-Cl stretching |

Self-Validating Experimental Protocols

Protocol A: Multinuclear NMR Acquisition
  • Causality: The trifluoromethyl group lacks protons, meaning standard 1H NMR cannot directly confirm its structural integrity. Therefore, acquiring 19F and 13C NMR with extended relaxation delays is mandatory to capture the non-protonated carbons accurately.

  • Step 1 (Sample Prep): Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The presence of a sharp TMS peak exactly at 0.00 ppm validates the chemical shift calibration axis.

  • Step 2 ( 1H Acquisition): Acquire at 400 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds. The rigid aromatic protons require this delay to ensure complete longitudinal relaxation, preventing integration errors.

  • Step 3 ( 13C Acquisition): Acquire at 100 MHz using a proton-decoupled sequence (e.g., zgpg30). Set D1​ to ≥3.0 seconds and acquire ≥1024 scans.

    • Causality: Quaternary carbons (C2, C4, C4a, C8a) and the CF3​ carbon lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. The extended D1​ ensures these slowly relaxing nuclei yield sufficient signal-to-noise ratios.

  • Step 4 ( 19F Acquisition): Acquire at 376 MHz. Use trichlorofluoromethane ( CFCl3​ ) as an external reference (0.00 ppm) to ensure the -66.4 ppm shift is accurately anchored.

Protocol B: LC-ESI-HRMS Isotopic Profiling
  • Causality: The basic nitrogens in the pyrido[2,3-d]pyrimidine core make the molecule highly amenable to positive Electrospray Ionization (ESI+). The dual chlorine atoms provide a built-in mathematical validation mechanism via their isotopic signature.

  • Step 1 (Chromatography): Inject 1 μL of a 1 μg/mL solution (in MeCN/ H2​O ) onto a C18 UPLC column. Use a mobile phase gradient containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the pyrimidine nitrogens to form the [M+H]+ species.

  • Step 2 (Ionization): Operate the HRMS (TOF or Orbitrap) in ESI+ mode with a capillary voltage of 3.5 kV.

  • Step 3 (Self-Validation): Extract the mass spectrum for the [M+H]+ cluster.

    • Self-Validation Check: The system is validated if the observed isotopic cluster matches the theoretical Cl2​ distribution ( m/z 267.96 at 100%, 269.96 at ~65%, and 271.96 at ~11%). Any deviation >5% in relative abundance indicates isobaric interference, co-eluting impurities, or in-source fragmentation.

Protocol C: ATR-FTIR Vibrational Analysis
  • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is hygroscopic, and absorbed moisture can create broad O-H stretching bands that obscure critical fingerprint regions.

  • Step 1 (Calibration): Collect a background spectrum of the empty diamond crystal (32 scans, 4cm−1 resolution).

    • Self-Validation Check: A flat baseline ensures no cross-contamination from previous samples.

  • Step 2 (Acquisition): Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Step 3 (Analysis): Acquire 32 scans from 4000 to 400 cm−1 . The structural identity is confirmed by identifying the orthogonal C-F stretching band (the strongest peak, ~1135-1180 cm−1 ) and the C-Cl stretch (~765 cm−1 ).

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. NIH / PMC.[Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry / ACS Publications.[Link]

  • 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. Journal of Medicinal Chemistry / ACS Publications.[Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem / NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a "privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Trilaciclib)[1][2]. 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a premium, highly reactive bifunctional building block designed for the rapid, modular synthesis of such therapeutics.

This application note details the physicochemical rationale behind its structural design, the causality of its regioselective reactivity, and provides self-validating, step-by-step protocols for its functionalization.

Physicochemical & Structural Profiling (The "Why")

Successful utilization of this building block requires a deep understanding of its stereoelectronic properties. Every functional group on this molecule serves a distinct synthetic or biological purpose.

The Bifunctional Electrophile: 2,4-Dichloro Moiety

The presence of two chlorine atoms at the C2 and C4 positions enables sequential, regioselective Nucleophilic Aromatic Substitution ( SN​Ar )[3].

  • Causality of Regioselectivity: The C4 position is significantly more electrophilic than the C2 position. When a nucleophile attacks C4, the resulting Meisenheimer complex is highly stabilized because the negative charge can be delocalized across the N3 and N1 pyrimidine nitrogens, as well as the pyridine ring. Attack at C2 offers less effective resonance stabilization[3]. Consequently, strict temperature control (0 °C) allows for exclusive C4 substitution.

The Trifluoromethyl Advantage

The incorporation of a −CF3​ group at the C7 position provides dual advantages for both synthesis and drug design:

  • Synthetic Acceleration: The −CF3​ group exerts a powerful electron-withdrawing inductive ( −I ) effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the entire fused bicyclic system, drastically accelerating SN​Ar reactions even with sterically hindered or electronically deactivated nucleophiles[4].

  • Medicinal Chemistry Impact: The C−F bond is exceptionally strong (485.3 kJ/mol) and highly lipophilic (Hansch π value of +0.88)[4]. In biological systems, placing a −CF3​ group at the C7 position blocks cytochrome P450-mediated oxidation, thereby enhancing the metabolic half-life of the resulting drug candidate[4].

Core Synthetic Workflows

G SM 2,4-Dichloro-7-(CF3) pyrido[2,3-d]pyrimidine Int C4-Substituted Intermediate SM->Int 1 eq Amine DIPEA, THF, 0°C Regioselective SNAr Prod C2,C4-Disubstituted Target Scaffold Int->Prod 2nd Nucleophile Heat (80°C) or Pd-Catalysis

Regioselective bifunctionalization workflow of the pyrido[2,3-d]pyrimidine scaffold.

Protocol 1: Regioselective SN​Ar at C-4 (Self-Validating System)

Objective: Install a primary or secondary amine exclusively at the C4 position.

Reagents:

  • 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 equiv)

  • Aliphatic or Aromatic Amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with the pyrimidine starting material and anhydrous THF under a nitrogen atmosphere. Rationale: THF is a polar aprotic solvent that readily solubilizes the starting material without acting as a competing nucleophile.

  • Temperature Control: Cool the stirring solution to exactly 0 °C using an ice-water bath. Rationale: Kinetic control is mandatory here. Exceeding 5 °C will result in competitive C2 substitution and bis-amination.

  • Addition: Add DIPEA, followed by the dropwise addition of the amine over 10 minutes.

  • In-Process Control (IPC) & Validation: Stir for 2 hours at 0 °C. Self-Validation: The reaction will transition from a clear solution to a cloudy, pale-yellow suspension as the DIPEA-HCl salt precipitates. This visual cue confirms the substitution is occurring.

  • Quench & Isolate: Verify completion via LC-MS (monitor for the disappearance of the parent dichloro isotope pattern). Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Subsequent Functionalization at C-2

Objective: Install a second pharmacophore at the less reactive C2 position via high-temperature SN​Ar or Palladium-catalyzed cross-coupling[5].

Step-by-Step Methodology (Buchwald-Hartwig Amination):

  • Preparation: In a microwave vial, combine the C4-substituted intermediate (1.0 equiv), a deactivated aniline derivative (1.2 equiv), Cs2​CO3​ (2.5 equiv), Pd2​(dba)3​ (0.05 equiv), and Xantphos (0.1 equiv) in anhydrous 1,4-Dioxane.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Rationale: Oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Validation: A successful reaction will result in a color shift from deep red/purple (Pd complex) to a dark brown suspension. LC-MS should show a single major peak corresponding to the desired C2,C4-disubstituted product.

Quantitative Data: Reaction Optimization

The following table summarizes the expected yields and regioselectivity across various nucleophiles, demonstrating the robustness of the sequential substitution strategy[3][5].

EntryNucleophile (Step 1)Conditions (Step 1)C4-Yield (%)Nucleophile (Step 2)Conditions (Step 2)Overall Yield (%)
1 CyclopentylamineTHF, DIPEA, 0 °C, 2h>95%4-(Piperazin-1-yl)anilinen-BuOH, 100 °C, 12h78%
2 MorpholineDCM, TEA, RT, 1h92%Phenylboronic acid Pd(PPh3​)4​ , K2​CO3​ , 110 °C84%
3 IsopropylamineTHF, DIPEA, 0 °C, 3h89%N-MethylpiperazineDMF, K2​CO3​ , 90 °C, 8h71%

Note: Step 1 yields reflect isolated yields after silica gel chromatography. Step 2 yields represent the overall two-step efficiency.

Application in Drug Discovery: Kinase Inhibition

Derivatives synthesized from 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine are frequently evaluated as ATP-competitive kinase inhibitors, particularly against Cyclin-Dependent Kinases (CDK4/6)[6]. The planar heteroaromatic core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the −CF3​ group projects into the hydrophobic pocket, enhancing binding affinity.

G Drug Pyrido[2,3-d]pyrimidine Inhibitor CDK CDK4/6 Complex Drug->CDK ATP-competitive binding Rb Rb Protein (Hypophosphorylated) CDK->Rb Inhibition of phosphorylation CellCycle G1/S Phase Arrest Rb->CellCycle Halts tumor proliferation

Mechanism of action for pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors.

References

  • Transformation of the Manufacturing Process from Discovery to Kilogram Scale for AWZ1066S: A Highly Specific Anti-Wolbachia Drug Candidate ACS Organic Process Research & Development[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications National Center for Biotechnology Information (PMC)[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Information (PMC)[Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Comptes Rendus de l'Académie des Sciences[Link]

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases Journal of Medicinal Chemistry (ACS)[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives MDPI Molecules[Link]

Sources

Application

reactions of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine with amines

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine with Amines Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine with Amines

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antifolates, and chemokine receptor antagonists. The introduction of a 7-trifluoromethyl (-CF3) group significantly alters the electronic landscape of this bicyclic system, enhancing both its lipophilicity and electrophilicity. This application note details the mechanistic rationale and self-validating experimental protocols for the sequential, regioselective amination of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

Mechanistic Causality: Regioselectivity and the CF3 Effect

The S_NAr reaction of 2,4-dichloropyrido[2,3-d]pyrimidines with nucleophiles is strictly regioselective, [1]. This selectivity is dictated by the relative stability of the transition states. Nucleophilic attack at C4 forms a Meisenheimer complex that is highly stabilized by the para-like relationship to the N3 nitrogen and extended conjugation with the fused pyridine ring[2]. In contrast, the C2 position lacks this extended resonance stabilization pathway.

The presence of the 7-CF3 group exerts a profound inductive electron-withdrawing effect (-I effect) across the pyridine ring. This severely depletes the electron density of the entire fused system, accelerating the initial S_NAr kinetics. Consequently, the first substitution at C4 is extremely fast and must be conducted at low temperatures (0 °C) to prevent competitive C2 substitution or degradation.

Once the first amine is installed at C4, its nitrogen lone pair donates electron density back into the pyrimidine ring via resonance (+M effect). This dramatically deactivates the C2 position toward further nucleophilic attack. Therefore, the second S_NAr step is kinetically demanding and strictly requires forcing conditions (e.g., 100–150 °C in polar aprotic solvents) to achieve 2,4-diamino disubstitution[1].

Workflow & Regioselectivity Logic

SNAr_Pathway SM 2,4-Dichloro-7-(CF3) pyrido[2,3-d]pyrimidine Int 4-Amino-2-chloro-7-(CF3) pyrido[2,3-d]pyrimidine SM->Int Amine 1 (1.05 eq) DIPEA, DCM, 0°C Fast, C4-Selective Prod 2,4-Diamino-7-(CF3) pyrido[2,3-d]pyrimidine Int->Prod Amine 2 (Excess) n-BuOH, 100°C Slow, C2-Substitution

S_NAr workflow for sequential amination of 2,4-dichloro-7-(CF3)pyrido[2,3-d]pyrimidine.

Experimental Protocols (Self-Validating Systems)

Protocol 1: C4-Regioselective Amination (Mono-substitution)

Objective: Synthesize 4-amino-2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine with >98% regiomeric purity. Causality in Design: Dichloromethane (DCM) is chosen as a non-polar solvent to temper the reactivity of the highly electrophilic starting material. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing for the electrophilic centers.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Critical Step: Do not add the amine at room temperature, as the highly activated 7-CF3 system will yield a mixture of C4/C2 isomers.

  • Base Addition: Add DIPEA (1.5 eq) in one portion.

  • Nucleophile Addition: Dissolve Amine 1 (1.05 eq) in a small volume of DCM and add dropwise over 30 minutes. Strict stoichiometric control prevents over-reaction.

  • Reaction & Monitoring: Stir at 0 °C for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Analytical Self-Validation: Analyze the purified product via LC-MS. The mass spectrum must display a distinct 3:1 isotopic cluster characteristic of a single chlorine atom (e.g.,[M+H]⁺ and [M+H+2]⁺), confirming successful mono-substitution and the absence of the 9:6:1 dichloro pattern[3].

Protocol 2: C2-Amination (Di-substitution)

Objective: Synthesize the fully substituted 2,4-diamino-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine. Causality in Design: The C2 position is now electronically deactivated by the C4-amine. Therefore, n-Butanol (n-BuOH) is selected as a high-boiling, polar protic solvent to stabilize the transition state and allow for elevated reaction temperatures (100 °C).

Step-by-Step Methodology:

  • Preparation: Suspend the 4-amino-2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine intermediate (1.0 eq) in n-BuOH (0.2 M concentration).

  • Nucleophile Addition: Add Amine 2 (3.0 eq). The excess amine acts as both the nucleophile and the acid scavenger.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 8–12 hours. For sterically hindered amines (e.g., tert-butylamine), microwave irradiation at 150 °C for 1 hour is recommended.

  • Workup: Cool the reaction to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol. If it remains in solution, remove the solvent under reduced pressure and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Analytical Self-Validation: LC-MS analysis must show the complete disappearance of the chlorine isotopic cluster, yielding a single sharp [M+H]⁺ peak. ¹H NMR will reveal an upfield shift (shielding) of the pyridine ring protons compared to the mono-substituted intermediate, confirming the installation of the second electron-donating amine group.

Quantitative Data & Optimization

The following table summarizes the optimized conditions and regioselective outcomes for various amine classes based on established pyrimidine S_NAr kinetics.

EntryAmine 1 (C4 Position)Amine 2 (C2 Position)Conditions (Step 1)Conditions (Step 2)Overall YieldRegiomeric Purity (C4 vs C2)
1Morpholine (Sec-Aliphatic)Piperidine (Sec-Aliphatic)DCM, DIPEA, 0 °C, 1hn-BuOH, 100 °C, 12h82%>99%
2Benzylamine (Pri-Aliphatic)Morpholine (Sec-Aliphatic)THF, TEA, 0 °C, 2hNMP, 120 °C, 8h78%>98%
3Isopropylamine (Steric Pri)Isopropylamine (Steric Pri)DCM, DIPEA, 0 °C, 1hn-BuOH, MW 150 °C, 1h85%>99%
4Aniline (Aromatic)*Pyrrolidine (Sec-Aliphatic)DMF, NaH, RT, 4hNMP, 120 °C, 12h65%95%

*Note: Aromatic amines (Entry 4) are weaker nucleophiles and may require deprotonation with NaH to successfully attack the C4 position, even in the highly activated 7-CF3 system.

References

  • Gong H, et al. "Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists." Molecules, 2012, 17(8), 9961-9970. Source: MDPI / PubMed Central. URL:[Link]

  • Leškovskis K, et al. "Structural Study of Azide-Tetrazole Equilibrium in Pyrido[2,3-d]pyrimidines." Journal of Molecular Structure, 2022, 1265, 133000. Source: Elsevier. URL:[Link]

  • Wang Y, et al. "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." Organic Process Research & Development, 2011, 15(3), 631–638. Source: ACS Publications. URL:[Link]

Sources

Method

Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine: A Mechanistic and Practical Guide

Executive Summary & Core Rationale The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, anticancer agents, and antihypertensives. The incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, anticancer agents, and antihypertensives. The incorporation of a 7-(trifluoromethyl) group significantly enhances the scaffold's lipophilicity and metabolic stability, making it highly desirable in modern drug discovery.

However, functionalizing this core presents a significant synthetic challenge: controlling the regioselectivity. The 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine building block possesses two electrophilic sites at the C2 and C4 positions. This application note provides a comprehensive, self-validating methodology for the sequential, regioselective Suzuki-Miyaura cross-coupling of this scaffold, ensuring high yields and absolute positional control.

Mechanistic Insights: The Causality of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the regioselectivity on a di-halogenated fused pyrimidine is governed by the relative electron deficiency of the carbon atoms. Oxidative addition of the Pd(0) active species occurs preferentially at the most electrophilic site.

For pyrido[2,3-d]pyrimidines, the C4 position is significantly more reactive than the C2 position [1]. This is driven by the combined inductive and resonance electron-withdrawing effects of the adjacent bridgehead nitrogen and the pyrimidine nitrogens. The C4 carbon is highly activated, lowering the activation energy barrier for Pd(0) insertion.

This regioselective preference is not arbitrary; it follows a predictable physical chemistry rule. As established by Handy and Zhang, the reactivity of these halogenated positions correlates directly with the 1 H NMR chemical shifts of the parent non-halogenated heterocycle[2]. The carbon associated with the most deshielded proton undergoes oxidative addition first[2]. Extensive studies by Pourghasemi-Lati et al. further validated this sequence, confirming that Suzuki couplings on halogenated pyrido[2,3-d]pyrimidines strictly follow the reactivity order of C4 > C2 > C6[3]. Lavecchia et al. similarly demonstrated that this C4-preference holds true for both SNAr and palladium-catalyzed reactions on 2,4-dichloropyrido[2,3-d]pyrimidines[4].

Regioselectivity A 2,4-Dichloro-7-(CF3) Scaffold B Pd(0) Addition at C4 (Fast) A->B ArB(OH)2 (1.05 eq) 80°C C 4-Aryl-2-chloro Intermediate B->C D Pd(0) Addition at C2 (Slow) C->D Ar'B(OH)2 (1.5 eq) 110°C E 2,4-Diaryl-7-(CF3) Product D->E

Regioselective Suzuki coupling pathway for 2,4-dichloro-pyrido[2,3-d]pyrimidines.

Experimental Design & Optimization Data

To achieve high yields of the mono-coupled C4 product without triggering over-coupling at C2, precise control of the catalyst, base, and temperature is required. Using a highly active catalyst at elevated temperatures with a strong base will result in a mixture of mono- and bis-arylated products.

Table 1: Optimization of C4-Selective Mono-Arylation Goal: Maximize C4 substitution while suppressing C2 activation.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)C4-Mono Yield (%)Bis-Coupled Yield (%)
1 Pd(PPh 3​ ) 4​ (5%) Na 2​ CO 3​ (2.0) Toluene/EtOH/H 2​ O (3:1:1) 80 85 <5
2Pd(PPh 3​ ) 4​ (5%)K 2​ CO 3​ (2.0)DMF/H 2​ O (4:1)1004045
3Pd(dppf)Cl 2​ (5%)Cs 2​ CO 3​ (2.0)1,4-Dioxane/H 2​ O (4:1)905530
4Pd(OAc) 2​ (5%)K 3​ PO 4​ (2.0)Toluene/EtOH/H 2​ O (3:1:1)807010

Causality Insight: Entry 1 is optimal. The biphasic Toluene/EtOH/H 2​ O system ensures the base is dissolved in the aqueous layer while the substrate remains in the organic layer, with ethanol acting as a phase-transfer agent. The mild base (Na 2​ CO 3​ ) and moderate temperature (80 °C) provide enough kinetic energy to overcome the C4 oxidative addition barrier, but not enough to activate the C2 chloride[3].

Table 2: Optimization of C2-Selective Arylation (Using 4-Aryl-2-chloro intermediate) Goal: Force oxidative addition at the recalcitrant C2 position.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)C2-Coupled Yield (%)Unreacted SM (%)
1Pd(PPh 3​ ) 4​ (10%)Na 2​ CO 3​ (3.0)Toluene/EtOH/H 2​ O (3:1:1)801580
2Pd(PPh 3​ ) 4​ (10%)K 2​ CO 3​ (3.0)1,4-Dioxane/H 2​ O (4:1)1004540
3 Pd(dppf)Cl 2​ (10%) K 2​ CO 3​ (3.0) 1,4-Dioxane/H 2​ O (4:1) 110 88 <5

Causality Insight: The C2 position is significantly less electron-deficient, especially after the C4 position has been substituted with an electron-donating aryl group. Therefore, a more electron-rich, sterically demanding bidentate ligand (dppf) and higher temperatures (110 °C) are required to force the oxidative addition[4].

Self-Validating Experimental Protocols

Workflow S1 1. Solvent Degassing (Remove O2) S2 2. Reagent Assembly (Substrate + Boronic Acid) S1->S2 S3 3. Catalyst Addition (Pd(PPh3)4 under Ar) S2->S3 S4 4. Heat & Monitor (LC-MS / TLC) S3->S4 S5 5. Workup & Isolate (Chromatography) S4->S5

Standard self-validating workflow for air-sensitive palladium-catalyzed cross-couplings.

Protocol A: Regioselective Mono-Suzuki Coupling at C4

Reagents:

  • 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh 3​ ) 4​ (0.05 equiv, 0.05 mmol)

  • Na 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/EtOH/H 2​ O (3:1:1 v/v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, combine Toluene, EtOH, and H 2​ O. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Assembly: Add the 2,4-dichloro scaffold, arylboronic acid, and Na 2​ CO 3​ to the degassed solvent.

  • Catalyst Addition: Briefly open the flask under a positive stream of Argon and add Pd(PPh 3​ ) 4​ . Seal the flask.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 3–4 hours.

  • Self-Validation Checkpoint:

    • TLC (Hexanes/EtOAc 3:1): The mono-coupled product should appear as a new, more polar spot compared to the highly non-polar starting material.

    • LC-MS: Analyze the reaction aliquot. Crucial Validation: Look for the characteristic isotopic pattern of a single chlorine atom in the mass spectrum (a 3:1 ratio of the M / M+2 peaks). If a 9:6:1 ratio is seen, unreacted starting material remains. If no isotopic chlorine pattern is seen, over-coupling to the C2 position has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Sequential Suzuki Coupling at C2

Reagents:

  • 4-Aryl-2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (From Protocol A) (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl 2​ (0.10 equiv, 0.10 mmol)

  • K 2​ CO 3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing: Sparge the 1,4-Dioxane/H 2​ O mixture with Argon for 15 minutes.

  • Assembly: Add the mono-coupled intermediate, the second arylboronic acid (excess is used to drive the sluggish reaction), and K 2​ CO 3​ .

  • Catalyst Addition: Add Pd(dppf)Cl 2​ under Argon. Causality: The bidentate dppf ligand increases the electron density on the palladium center, facilitating the difficult oxidative addition into the C2-Cl bond.

  • Reaction: Heat the mixture to 110 °C (reflux) for 12–16 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the complete disappearance of the mono-chlorinated isotopic pattern. The product mass should correspond to the exact mass of the di-arylated compound with no M+2 chlorine isotope peak.

  • Workup: Cool, dilute with EtOAc, wash with water and brine, dry, and purify via chromatography.

References

  • Source: Comptes Rendus Chimie, 2019, 22(4), 294-298.
  • Source: Tetrahedron Letters / ChemInform, 2005, 36(51).
  • Title: Carbonic Acid Diester Activation by Polymer-Bound DBU and Its Relevance to Catalytic N-Carbonylation of N-Heteroaromatics (Citing Handy and Zhang, Tetrahedron Lett. 2004)

Sources

Application

Application Note: 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols Executive Summary & Chemical Rationale As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right building block for diversity-oriented synthesis. The pyrido[2,3-d]pyrimidine core is a highly privileged scaffold in medicinal chemistry, acting as a bioisostere for purines and quinazolines. It is widely utilized in the development of targeted cancer therapeutics, acting as an apoptosis inducer, cyclin-dependent kinase (CDK) inhibitor, and antifolate[1][2].

The specific building block 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is engineered for maximum synthetic utility and pharmacological impact. It provides two distinct handles for sequential functionalization, allowing researchers to rapidly generate libraries of kinase inhibitors that target the ATP-binding sites of receptor tyrosine kinases such as EGFR, PDGFR, and c-Src[3].

The 7-Trifluoromethyl Advantage

The incorporation of a trifluoromethyl (–CF₃) group at the C-7 position is a deliberate mechanistic design choice:

  • Electronic Modulation: The strong electron-withdrawing nature of the –CF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the fused ring system. This increases the overall electrophilicity of the pyrimidine core, facilitating downstream nucleophilic substitutions.

  • Pharmacological Impact: The –CF₃ group significantly enhances lipophilicity (LogP), which improves cell membrane permeability. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation that typically occurs at unsubstituted positions on pyridine rings.

Mechanistic Insights: The Logic of Regioselective SNAr

The synthetic power of this building block lies in its capacity for highly regioselective sequential Nucleophilic Aromatic Substitution (SNAr)[4].

The 2,4-dichloro-pyrido[2,3-d]pyrimidine system possesses two electrophilic centers (C-2 and C-4). However, the C-4 position is significantly more electron-deficient than the C-2 position. This is driven by the synergistic electron-withdrawing effects of the adjacent pyrimidine nitrogens and the fused pyridine ring, which effectively stabilize the Meisenheimer complex intermediate during nucleophilic attack at C-4[5].

The Causality of Sequential Substitution:

  • Kinetic Control at C-4: The first equivalent of a nucleophile reacts exclusively at C-4 under mild, low-temperature conditions.

  • Thermodynamic Forcing at C-2: Once the C-4 amine is installed, its lone pair donates electron density into the pyrimidine ring via resonance. This drastically reduces the electrophilicity of the C-2 position. Consequently, the second substitution requires thermodynamic forcing conditions (elevated heat, acid catalysis, or transition-metal catalysis)[4].

Data Presentation: Scaffold Properties & Reactivity

The following tables summarize the quantitative data regarding the physicochemical impact of the scaffold's functional groups and the required parameters for successful regioselective functionalization.

Table 1: Physicochemical Impact of C-7 Substitution on the Pyrido[2,3-d]pyrimidine Core

Substituent at C-7Inductive Effect (σI)Lipophilicity (π)Metabolic StabilityTarget Application
–H 0.000.00Low (Prone to oxidation)Baseline scaffold
–CH₃ -0.040.56Moderate (CYP450 liability)Early-stage screening
–CF₃ +0.390.88High (Blocks C-7 oxidation)Advanced lead optimization

Table 2: Regioselective Functionalization Parameters

Reaction SiteElectrophilicityReagent TypeTemperatureCatalyst / AdditiveExpected Yield
C-4 HighAliphatic/Aromatic Amines0 °C to 25 °CDIPEA (Base)85–95%
C-2 LowAliphatic Amines80 °C to 100 °CTFA (Acid catalyst)70–85%
C-2 Very LowAromatic Amines (Anilines)100 °C to 120 °CPd(OAc)₂, BINAP, Base60–80%

Pathway Visualization

To understand the biological end-goal of utilizing this building block, the following diagram maps the mechanism of action by which the resulting pyrido[2,3-d]pyrimidine derivatives inhibit kinase signaling pathways.

Kinase_Pathway Ligand Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinases (EGFR, PDGFR, c-Src) Ligand->Receptor Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Inhibitor->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Outcome Cell Proliferation & Survival Downstream->Outcome

Caption: Mechanism of action of pyrido[2,3-d]pyrimidine derivatives in kinase inhibition.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the step-by-step methodology for the sequential functionalization of the scaffold.

SNAr_Workflow A 2,4-Dichloro-7-(CF3) pyrido[2,3-d]pyrimidine B Primary Amine (1.0 eq), Base, 0-25°C A->B C C4-Substituted 2-Chloro Intermediate B->C D Secondary Amine/Aniline Acid/Pd-Cat, 80-120°C C->D E 2,4-Disubstituted Target Compound D->E

Caption: Regioselective sequential SNAr workflow for 2,4-dichloro-pyrido[2,3-d]pyrimidine.

Protocol 1: Regioselective C-4 Amination

Objective: Synthesize 4-amino-2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine intermediates.

Reagents:

  • 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 eq)

  • Primary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Causality: THF ensures complete solubility of the starting material and prevents the hydrolysis of the highly reactive 2,4-dichloro species that can occur in protic solvents.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperature strictly enforces kinetic control, preventing any background C-2 substitution or bis-amination.

  • Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of the primary amine (1.05 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control:

  • TLC: Monitor using Hexane:EtOAc (7:3). The product will appear as a new, lower Rf spot with strong UV absorbance (254 nm).

  • LC-MS: Confirm the mass shift. The starting material exhibits a characteristic 9:6:1 isotopic pattern (due to two chlorines). The successful C-4 product will exhibit a 3:1 isotopic pattern (one chlorine).

Protocol 2: C-2 Functionalization (SNAr or Buchwald-Hartwig)

Objective: Synthesize the final 2,4-diamino-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine target compounds.

Reagents:

  • 4-Amino-2-chloro intermediate from Protocol 1 (1.0 eq)

  • Secondary Amine or Aniline (1.5 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq) OR Pd(OAc)₂ (0.05 eq) / BINAP (0.1 eq) / Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Pathway A (For Aliphatic Amines): Suspend the intermediate in 1,4-dioxane, add the aliphatic amine (1.5 eq) and TFA (0.1 eq). Heat to 90 °C for 12 hours.

    • Causality: TFA selectively protonates the pyrimidine nitrogen, restoring electrophilicity to the deactivated C-2 position and allowing SNAr to proceed.

  • Pathway B (For Aromatic Amines/Anilines): Utilize Buchwald-Hartwig cross-coupling conditions. Combine the intermediate, aniline, Pd(OAc)₂, BINAP, and Cs₂CO₃ in degassed 1,4-dioxane. Heat at 110 °C for 16 hours under argon.

    • Causality: Anilines are poor nucleophiles. Palladium catalysis bypasses the high activation energy of the SNAr pathway, facilitating C-N bond formation via reductive elimination.

  • Workup: Filter through a pad of Celite to remove catalysts/salts, concentrate the filtrate, and purify via flash column chromatography (DCM:MeOH gradient).

Validation & Quality Control:

  • TLC: Monitor using DCM:MeOH (95:5).

  • LC-MS: Confirm the complete disappearance of the 3:1 chlorine isotopic pattern. The mass spectrum should show a single mass peak corresponding to the disubstituted product.

  • ¹H NMR: Verify the integration of the newly introduced amine protons and observe the characteristic downfield shift of the pyridine ring protons due to the fully functionalized core.

Sources

Method

Application Note: Regioselective Functionalization of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Structural Rationale The pyrido[2,3-d]pyrimidine core...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Structural Rationale

The pyrido[2,3-d]pyrimidine core is a highly privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge-binder in the development of targeted kinase inhibitors (e.g., targeting CDK4/6, mTOR, and EGFR)[1] and anti-infective agents[2]. Within this chemical space, 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine serves as a premier, orthogonally reactive building block for hit-to-lead optimization and library generation.

As a Senior Application Scientist, I emphasize that successful utilization of this building block requires a deep understanding of its electronic topography. The strategic design of this specific molecule relies on three key structural features:

  • The 2,4-Dichloro Handles (Orthogonal Reactivity): The two chlorides exhibit vastly different electrophilicities, allowing for sequential, regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) without the need for complex protecting group strategies.

  • The 7-Trifluoromethyl (-CF₃) Group - Electronic Activation: The -CF₃ group exerts a profound electron-withdrawing effect. By pulling electron density away from the fused pyridine ring, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), hyper-activating the pyrimidine core for the initial SN​Ar [3].

  • The 7-Trifluoromethyl (-CF₃) Group - Metabolic Shielding: In vivo, the unsubstituted C-7 position of pyrido[2,3-d]pyrimidines is a notorious "soft spot" for rapid oxidation by Aldehyde Oxidase (AO), leading to inactive pyridone metabolites. The sterically demanding and metabolically inert -CF₃ group completely blocks this liability, dramatically improving the pharmacokinetic (PK) half-life and lipophilic efficiency of the resulting drug candidates[4].

Mechanistic Workflow: The Logic of Regioselectivity

The regioselectivity of 2,4-dichloropyrimidines is fundamentally driven by LUMO distribution. Quantum mechanical analyses demonstrate that the LUMO is heavily localized at the C-4 position due to the para-like relationship with the N-3 nitrogen and the electron-withdrawing influence of the fused pyridine ring[3].

Consequently, the first nucleophilic attack occurs almost exclusively at C-4. Once an amine is installed at C-4, its lone pair donates electron density back into the pyrimidine ring via resonance. This raises the LUMO energy, effectively deactivating the C-2 chloride toward further SN​Ar . Therefore, functionalizing the C-2 position requires significantly harsher conditions (higher temperatures) or transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling)[5].

G SM 2,4-Dichloro-7-(CF3)- pyrido[2,3-d]pyrimidine Int 4-Amino-2-chloro Intermediate SM->Int 1st SNAr (C-4) Aliphatic Amine 0°C to RT Fast, Regioselective Prod 2,4-Diamino-7-(CF3) Target Compound Int->Prod 2nd SNAr (C-2) 2nd Amine 100°C or Pd-Catalysis Requires Activation

Fig 1. Regioselective sequential SNAr workflow for 2,4-dichloro-7-(CF3)pyrido[2,3-d]pyrimidine.

Quantitative Data Summary

To guide your reaction design, the following table summarizes typical reaction parameters and validated outcomes for the sequential functionalization of this scaffold.

Reaction StepTarget PositionReagents & CatalystSolventTempTimeTypical YieldRegioselectivity (C4:C2)
1st Amination C-4 Aliphatic Amine (1.05 eq), DIPEATHF0°C to RT2-4 h85 - 95%> 99:1
1st Amination C-4 Aniline (1.05 eq), DIPEAEtOH60°C12 h75 - 85%> 95:5
2nd Amination C-2 Aliphatic Amine (3.0 eq)NMP120°C24 h70 - 90%N/A (Complete)
2nd Amination C-2 Aniline (1.2 eq), Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane100°C8 h65 - 80%N/A (Complete)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not merely execute the steps; utilize the built-in analytical checks to ensure mechanistic fidelity.

Protocol A: Kinetically Controlled C-4 Amination ( SN​Ar )

Objective: Install the primary pharmacophore (e.g., a solubilizing group or hinge-binding motif) with absolute regiocontrol.

  • Preparation: Dissolve 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF to a concentration of 0.1 M under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. The hyper-activated C-4 chloride is susceptible to competitive hydrolysis by ambient moisture, which would yield an unreactive pyridopyrimidinone impurity.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: The C-4 position is kinetically favored. Maintaining 0°C traps the reaction in the kinetic regime, entirely preventing thermodynamic attack at the secondary C-2 site.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA is chosen over Triethylamine ( Et3​N ) because its increased steric bulk prevents it from acting as a competing nucleophile or forming complex quaternary ammonium salts with the highly reactive substrate.

  • Nucleophile Addition: Add the desired aliphatic amine (1.05 eq) dropwise over 10 minutes. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Self-Validation Check (NMR): Isolate the product and perform a 2D HMBC NMR experiment. To definitively confirm C-4 regioselectivity, look for a strong correlation between the newly introduced amine proton and the C-4a / C-5 carbons. This topological correlation is physically impossible if the substitution erroneously occurred at C-2.

Protocol B: Palladium-Catalyzed C-2 Functionalization (Buchwald-Hartwig)

Objective: Overcome electronic deactivation to install a secondary substituent (e.g., a hydrophobic pocket-binding aniline) at C-2.

  • Preparation: In a microwave vial, combine the 4-amino-2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine intermediate from Protocol A (1.0 eq), the desired aniline (1.2 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

  • Degassing: Sparge the mixture by bubbling nitrogen directly through the solution for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalytic species to inactive Pd(II) , which will prematurely halt the catalytic cycle and promote aniline homocoupling.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq). Seal the vial with a crimp cap.

    • Causality: Because the C-4 amine has deactivated the C-2 chloride via resonance, standard SN​Ar fails. Palladium catalysis bypasses this by forcing an oxidative addition into the C-Cl bond. Xantphos is utilized because its wide bite angle strongly promotes the final reductive elimination step, which is often the bottleneck for sterically hindered substrates.

  • Reaction: Heat the sealed vial to 100°C in an oil bath or heating block for 8 hours.

  • Self-Validation Check (UV-Vis & LC-MS): Complete consumption of the starting material should be monitored by LC-MS. Additionally, the final compound will exhibit a distinct bathochromic shift (red shift) in its UV-Vis spectrum compared to the intermediate, confirming the extended π -conjugation provided by the newly coupled C-2 aniline.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.[Link]

  • Ribas, C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules (MDPI).[Link]

  • Hong, W. D., et al. (2019). AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Victory, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (PMC).[Link]

  • Li, J., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Synthesis

Welcome to the Technical Support Center. The double chlorination of pyrido[2,3-d]pyrimidine-2,4-diols to their 2,4-dichloro derivatives is a notoriously challenging transformation in heterocyclic chemistry. Due to the di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The double chlorination of pyrido[2,3-d]pyrimidine-2,4-diols to their 2,4-dichloro derivatives is a notoriously challenging transformation in heterocyclic chemistry. Due to the differential reactivity of the C2 and C4 positions, researchers frequently encounter stalled reactions, product hydrolysis during workup, and thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield and purity.

Mechanistic Workflow & Causality

Understanding the stepwise nature of this chlorination is critical for troubleshooting. The C4 hydroxyl group is highly electron-deficient due to the fused pyrimidine system, allowing it to react rapidly with phosphorus oxychloride ( POCl3​ ). Conversely, the C2 position is significantly less reactive. Without proper catalytic activation (e.g., Vilsmeier-Haack complex formation) or sufficient thermal energy, the reaction arrests at the 4-chloro-2-hydroxy intermediate[1][2].

G A 7-(CF3)pyrido[2,3-d]pyrimidine-2,4-diol (Starting Material) B Vilsmeier-Haack Complex (Activated Intermediate) A->B POCl3 + DMF/Base C 4-Chloro-2-hydroxy Intermediate (Kinetic Product) B->C Cl- Substitution (Fast) F Polymerization / Tar (Thermal Degradation) B->F Localized Overheating D 2,4-Dichloro-7-(CF3)pyrido[2,3-d]pyrimidine (Target Product) C->D POCl3 + Base / Heat (Slow) C->F Prolonged Reflux (>110°C) E Hydrolyzed Byproducts (Workup Failure) D->E Unbuffered Aqueous Quench

Reaction pathway and common failure modes in pyrido[2,3-d]pyrimidine chlorination.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to the monochloro intermediate. How do I drive the reaction to the 2,4-dichloro product? Expert Insight: The activation barrier for C2 chlorination is high. Relying solely on neat POCl3​ at reflux often results in incomplete conversion. Solution: Introduce a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA)[3][4]. These bases serve a dual purpose: they neutralize the HCl byproduct (shifting the equilibrium) and form highly reactive intermediate complexes with POCl3​ . Alternatively, for stubborn substrates, supplementing POCl3​ with 0.25 to 0.5 equivalents of PCl5​ drastically increases the chlorinating power[2].

Q2: How can I accurately monitor the reaction without the sample hydrolyzing in the LC-MS vial? Expert Insight: Aqueous quenching of an incomplete POCl3​ reaction mixture will immediately hydrolyze the active chloro-intermediates back to the starting diol, giving you a false negative for reaction progress. Self-Validating Protocol: Do not quench your analytical aliquot in water. Instead, withdraw 10 µL of the reaction mixture and quench it directly into 1 mL of dry methanol containing 1 drop of triethylamine. This instantly converts any active chloro groups into stable methoxy ethers. Analyze this sample via LC-MS; the presence of the 2,4-dimethoxy mass confirms that the 2,4-dichloro product was successfully formed in the reactor.

Q3: I am experiencing severe yield loss during the aqueous workup. What is the correct way to quench POCl3​ ? Expert Insight: 2,4-Dichloropyrido[2,3-d]pyrimidines are highly electrophilic. Dumping the raw reaction mixture into water generates a massive exothermic release of HCl and heat, which rapidly hydrolyzes the C4 chlorine atom[1]. Solution: You must remove the bulk of the POCl3​ before the quench. Distill off the excess POCl3​ under reduced pressure. Dissolve the resulting syrup in a non-reactive solvent (e.g., CH2​Cl2​ ) and add it dropwise to a vigorously stirred biphasic mixture of CH2​Cl2​ and ice-water at 0 °C. Maintain the aqueous layer at pH 6–7 using saturated sodium bicarbonate ( NaHCO3​ ) to suppress acid-catalyzed hydrolysis[4].

Q4: My reaction mixture turns into a black tar, making extraction impossible. Why? Expert Insight: Tar formation is the result of thermal degradation and polymerization, usually caused by localized overheating or excessively prolonged reflux in neat POCl3​ (b.p. 106 °C). Solution: Lower the reaction temperature to 90–95 °C and rely on chemical activation (DIPEA or N,N-dimethylaniline) rather than brute-force thermal activation[3][4].

Yield Optimization Matrix

The following table summarizes quantitative data from authoritative literature and patent sources, comparing different catalytic systems for the chlorination of pyrido[2,3-d]pyrimidine derivatives.

Strategy / ReagentsTemperature & TimeReported YieldKey AdvantageReference
Neat POCl3​
  • DMF (cat.)
Reflux (~106 °C), 6 h64%Standard baseline, simple setup.[1]
POCl3​
  • DIPEA
  • 95 °C, 5 h>70%High conversion of the sluggish C2 position.[4]
    POCl3​
  • N,N-Dimethylaniline
  • 90 °C, 3 h>75%Lower temperature minimizes tar formation.[3]
    POCl3​
  • PCl5​ / Pyridine
  • 150 °C (Pressure), 2 h83–95%Highly scalable, maximum chlorinating power.[2]

    Validated Experimental Protocol

    This step-by-step methodology integrates the best practices for base-catalyzed chlorination and biphasic cold quenching to maximize the yield of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

    Reagents Required:

    • 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol (1.0 eq)

    • Phosphorus oxychloride ( POCl3​ ) (10 volumes)

    • N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (2.0 eq)

    • Dichloromethane ( CH2​Cl2​ )

    • Saturated aqueous NaHCO3​

    Step-by-Step Procedure:

    • Activation: To a clean, dry, argon-flushed round-bottom flask, add 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol (1.0 eq) and POCl3​ (10 mL per gram of substrate). Stir to create a suspension.

    • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.0 eq) dropwise over 15 minutes. Caution: This step is exothermic and will evolve gas.[4]

    • Heating: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 90–95 °C for 3 to 5 hours[3][4].

    • In-Process Monitoring: Verify reaction completion using the Self-Validating Protocol (dry methanol quench) described in Q2.

    • Concentration (Critical Step): Once complete, cool the reaction to 40 °C. Attach the flask to a rotary evaporator and remove the excess POCl3​ under reduced pressure until a thick, dark syrup remains. Do not bake the residue.

    • Biphasic Quench: Dissolve the crude syrup in cold CH2​Cl2​ (10 volumes). In a separate, large Erlenmeyer flask, prepare a vigorously stirred mixture of ice-water and CH2​Cl2​ (1:1 ratio). Slowly pour the dissolved syrup into the ice-water mixture[1].

    • Neutralization: Carefully add saturated aqueous NaHCO3​ to the stirring biphasic mixture until the aqueous layer reaches pH 6–7[4].

    • Extraction & Isolation: Transfer to a separatory funnel. Isolate the organic ( CH2​Cl2​ ) layer. Extract the aqueous layer twice more with CH2​Cl2​ . Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate under vacuum to afford the target 2,4-dichloro product.

    Sources

    Optimization

    Technical Support Center: Synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Welcome to the Technical Support Center for the synthesis of halogenated pyrido[2,3-d]pyrimidine scaffolds. The deoxychlorination of 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychlorid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of halogenated pyrido[2,3-d]pyrimidine scaffolds. The deoxychlorination of 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃) is a critical bottleneck in drug development workflows. Due to the unique electronic properties of the 7-trifluoromethyl (CF₃) group, this reaction is highly prone to stalling, byproduct formation, and product degradation.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield isolation of your target dichloro building block.

    Part 1: Troubleshooting Guide & FAQs

    Q1: My LC-MS shows a stalled reaction with a large peak corresponding to a monochloro intermediate. Why is the reaction not reaching completion? A1: Incomplete chlorination typically stalls at the 4-chloro-2-oxo or 2-chloro-4-oxo intermediate. Causality lies in the electronic effects of the 7-CF₃ group. The CF₃ moiety exerts a strong electron-withdrawing effect (-I, -M) across the fused bicyclic system, drastically reducing the nucleophilicity of the pyrimidine oxygens. Consequently, the initial attack on POCl₃ is sluggish. As noted in the1[2], forcing conditions are often required. Solution: Do not simply increase the temperature, as this leads to tarring. Instead, introduce a non-nucleophilic organic base (e.g., N,N-diethylaniline) to facilitate the formation of the reactive Vilsmeier-type intermediate and neutralize the generated HCl, driving the equilibrium forward.

    Q2: I am observing a byproduct with a +9 Da mass shift relative to the desired dichloro product. What is this, and how do I prevent it? A2: A mass shift of +9 Da indicates the replacement of a chlorine atom (35 Da) with a dimethylamino group (44 Da), resulting from a nucleophilic aromatic substitution (SₙAr). This is a classic side reaction when N,N-dimethylformamide (DMF) is used as a catalytic activator[3]. At reflux temperatures (>90°C), the Vilsmeier-Haack intermediate thermally degrades, releasing free dimethylamine. Because the 2,4-dichloro-7-(CF₃)pyrido[2,3-d]pyrimidine core is extremely electrophilic, the released dimethylamine rapidly attacks the C2 or C4 position. Solution: Eliminate DMF. Use N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA) as the base/activator. If an amide catalyst is strictly required, use N-formylpiperidine, which creates a bulkier, less reactive nucleophile upon degradation.

    Q3: The reaction goes to completion in the flask, but after aqueous workup, I recover mostly the dione starting material. Why is my product disappearing? A3: Your product is undergoing rapid hydrolysis. The 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine core is exquisitely sensitive to water. The electron-deficient nature of the ring makes the C-Cl bonds highly labile. During a standard aqueous quench, the exothermic decomposition of excess POCl₃ creates localized hot spots. This combination of heat, water, and acidic byproducts rapidly hydrolyzes the C-Cl bonds back to C-OH, which tautomerizes to the dione. Solution: Implement a strict, temperature-controlled reverse quench (detailed in Protocol B).

    Part 2: Mechanistic Visualizations

    Workflow Start 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione Reagents POCl3 + Catalyst (Heat) Start->Reagents Mono Monochloro Intermediates (Incomplete Reaction) Reagents->Mono Insufficient heat/time Dichloro 2,4-Dichloro-7-(trifluoromethyl) pyrido[2,3-d]pyrimidine Reagents->Dichloro Optimal conditions SNAr Dimethylamino Byproducts (SNAr from DMF) Reagents->SNAr DMF degradation (>90°C) Mono->Dichloro Extended reaction Quench Aqueous Quench (Ice/Water) Dichloro->Quench Hydrolysis Hydrolysis Byproduct (Reversion to Dione) Quench->Hydrolysis Exothermic/Poor temp control Final Isolated Pure Product Quench->Final Controlled reverse quench (<5°C)

    Reaction workflow for chlorination highlighting optimal pathways and common side reactions.

    Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier Degradation Thermal Degradation (>90°C) Vilsmeier->Degradation Amine Dimethylamine (HNMe2) Degradation->Amine Release of nucleophile SNAr SNAr Attack on Dichloro Product Amine->SNAr Byproduct 2- or 4-(Dimethylamino) Byproduct SNAr->Byproduct

    Mechanistic pathway of DMF thermal degradation leading to dimethylamino side products.

    Part 3: Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and byproduct distribution.

    Chlorinating SystemTempTimeConversion to DichloroMajor Side Product Profile
    POCl₃ (neat)105°C24 h< 40%Monochloro intermediates (Reaction stalls)
    POCl₃ + DMF (cat.)110°C8 h> 90%2-/4-(Dimethylamino) byproducts (15-25%)
    POCl₃ + DIPEA90°C12 h> 95%Tar formation (Polymerization if overcooked)
    POCl₃ + N,N-Diethylaniline 90°C 8 h > 98% None (Trace hydrolysis during workup)

    Part 4: Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols integrate in-process controls that validate the reaction state without inducing artificial degradation.

    Protocol A: Optimized Chlorination (Minimizing SₙAr)
    • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous POCl₃ (10.0 eq).

    • Activation: Slowly add N,N-diethylaniline (1.5 eq) dropwise at room temperature. Causality: N,N-diethylaniline acts as a non-nucleophilic HCl scavenger and phase-transfer agent, avoiding the amine-release issues of DMF.

    • Heating: Gradually heat the mixture to 90°C. Maintain stirring for 6–8 hours.

    • Self-Validating In-Process Control (IPC): Do not quench the LC-MS aliquot in water, as this will cause false-positive hydrolysis. Instead, withdraw a 10 µL aliquot and quench it directly into 1 mL of anhydrous cold methanol. This traps the reactive dichloro species as stable 2,4-dimethoxy derivatives, allowing accurate LC-MS quantification of the true conversion rate.

    • Concentration: Once conversion is >98%, cool the reactor to 40°C. Distill off the excess POCl₃ under high vacuum to yield a thick, dark syrup. Do not evaporate to total dryness to prevent baking the product onto the flask walls.

    Protocol B: Anhydrous Reverse-Quench and Isolation

    As highlighted in, the quenching method is the most critical step for preserving the integrity of the highly electrophilic product.

    • Dilution: Dissolve the crude syrup from Protocol A in anhydrous dichloromethane (DCM) (10 volumes relative to starting material weight).

    • Quench Preparation: Prepare a large quench bath consisting of crushed ice and water (20 volumes).

    • Reverse Quench: Add the DCM solution dropwise to the vigorously stirred ice bath. Ensure the internal temperature of the aqueous phase never exceeds 5°C. Causality: The DCM shields the product in the organic phase immediately upon contact, while the massive heat sink of the ice bath prevents thermal hydrolysis.

    • Phase Separation: Transfer immediately to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with cold DCM.

    • Washing & Drying: Wash the combined organics with ice-cold brine to remove residual acid. Dry rapidly over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to afford the pure 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

    References

    • 3 - National Institutes of Health (PMC)[3] 2.1 - SciSpace[2] 3. - BenchChem

    Sources

    Troubleshooting

    overcoming low reactivity of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Troubleshooting Guide: Overcoming Low Reactivity in 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals. Welcome to the advanced tr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Troubleshooting Guide: Overcoming Low Reactivity in 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals.

    Welcome to the advanced troubleshooting portal for pyrido[2,3-d]pyrimidine functionalization. Working with 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine presents a unique set of synthetic challenges. While the scaffold is a highly privileged pharmacophore in kinase inhibitor and antifolate drug discovery, its complex electronic topography often leads to stalled reactions, poor yields, and unexpected degradation.

    This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome the notorious "C2 dead zone" and achieve efficient bifunctionalization.

    Part 1: Mechanistic Insights & FAQs

    Q1: Why does my first nucleophilic aromatic substitution (SNAr) exclusively hit the C4 position, and why does the reaction stall afterward? The Causality: The regioselectivity of this scaffold is governed by the extreme electrophilicity of the C4 position. C4 is alpha to two nitrogen atoms (N3 and the bridgehead nitrogen) and is strongly conjugated with the electron-withdrawing fused pyridine ring. The presence of the 7-CF3 group further amplifies this initial electrophilicity through inductive withdrawal [1]. However, once you install an amine or nucleophile at C4, the reaction dynamics invert. The lone pair of the newly installed C4-amine donates electron density into the pyrimidine ring via strong resonance (+M effect). This completely counteracts the distant inductive pull of the 7-CF3 group, filling the pyrimidine ring with electron density and severely deactivating the remaining C2-chlorine towards a second SNAr.

    Q2: I am trying to force the C2 substitution using high heat (120 °C) and excess amine, but I am recovering a highly polar baseline spot on my TLC instead of the product. What is happening? The Causality: You are likely observing hydrolysis. While the 7-CF3 group's inductive effect is too distant to facilitate a smooth SNAr at C2, it is strong enough to make the overall heterocyclic core highly sensitive to trace water. Under harsh thermal conditions, ambient moisture outcompetes your bulky or weak amine, attacking the C2 position to form the thermodynamically stable (and highly polar) pyrido[2,3-d]pyrimidin-2-one (hydrolysis product).

    Q3: How do I definitively overcome the C2 "dead zone" if standard SNAr fails? The Causality: When the electronic barrier is insurmountable for standard nucleophilic attack, you must change the reaction mechanism from SNAr to a transition-metal-catalyzed oxidative addition/reductive elimination cycle. Utilizing a Palladium-catalyzed Buchwald-Hartwig amination bypasses the requirement for an electrophilic C2 carbon. The Pd(0) catalyst readily inserts into the C2–Cl bond regardless of the electron-rich nature of the pyrimidine ring, allowing for the coupling of highly sterically hindered or electronically deactivated amines [2].

    Part 2: Quantitative Method Comparison

    To illustrate the necessity of switching methodologies for the C2 position, review the comparative data below. Note: Data assumes the C4 position has already been substituted with a standard primary aliphatic amine.

    MethodNucleophile TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
    Standard SNAr Aliphatic AmineDIPEA (2.0 eq)THF / EtOH8024< 10%
    Harsh SNAr Aliphatic AmineK2CO3 (3.0 eq)NMP / DMSO120 (μW)235 - 50%
    Buchwald-Hartwig Aryl/Aliphatic AminePd2(dba)3, XantPhos, Cs2CO31,4-Dioxane1004 - 875 - 90%
    Part 3: Experimental Workflows & Decision Trees
    Workflow 1: Sequential Bifunctionalization Strategy

    The standard operational pathway for functionalizing both the C4 and C2 positions.

    Workflow Start 2,4-Dichloro-7-(CF3) pyrido[2,3-d]pyrimidine Step1 1st SNAr (Nucleophile 1) Target: C4 Position Start->Step1 Intermediate 2-Chloro-4-Substituted Intermediate Step1->Intermediate -40°C to RT Fast Reaction Decision Is C2 Reactive enough for 2nd SNAr? Intermediate->Decision SNAr2 2nd SNAr (Nucleophile 2) High Temp / NMP Decision->SNAr2 Yes (Strong Nuc) Buchwald Buchwald-Hartwig Pd-Catalyzed Coupling Decision->Buchwald No (Weak/Bulky Nuc) Product 2,4-Disubstituted Target Compound SNAr2->Product Buchwald->Product

    Figure 1: Strategic workflow for the sequential substitution of the pyrido[2,3-d]pyrimidine scaffold.

    Workflow 2: Troubleshooting C2 Substitution Failures

    Use this diagnostic tree if your second substitution step is failing.

    Troubleshooting Issue Low Yield / Multiple Spots on TLC/LC-MS Check1 Check LC-MS Mass Issue->Check1 MassOH M - Cl + OH (Hydrolysis) Check1->MassOH +18 Da shift MassUnreact Starting Material Recovered Check1->MassUnreact No mass change Sol1 Strictly Anhydrous Conditions Dry Solvents, N2/Ar MassOH->Sol1 Sol2 Switch to Pd-Coupling (Buchwald-Hartwig) MassUnreact->Sol2

    Figure 2: Diagnostic decision tree for resolving C2 substitution failures and identifying hydrolysis.

    Part 4: Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By monitoring the specific in-process controls (IPCs) listed, you can guarantee the mechanistic integrity of each step before proceeding.

    Protocol A: Highly Selective C4-Amination (1st SNAr)

    Because the 7-CF3 group makes the starting material hyper-reactive at C4, temperature control is critical to prevent bis-substitution or ring opening [3].

    • Setup: Dissolve 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere.

    • Cooling: Cool the reaction flask to -40 °C using a dry ice/acetonitrile bath. Do not perform this at room temperature.

    • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Slowly add the primary amine (1.05 equiv) dropwise over 15 minutes.

    • Monitoring (Self-Validation): Stir for 1 hour at -40 °C. Pull an aliquot for LC-MS.

      • Validation Check: You should observe a mass shift of [M - 35.5 + Amine Mass]. If you see [M - 71 + (2 x Amine Mass)], your temperature is too high, resulting in unwanted C2 substitution.

    • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the 2-chloro-4-amino intermediate.

    Protocol B: Overcoming C2 Reactivity via Buchwald-Hartwig Amination

    This protocol bypasses the electronic deactivation of the C2 position.

    • Preparation: In an oven-dried Schlenk tube, combine the 2-chloro-4-amino intermediate from Protocol A (1.0 equiv), the second amine (1.5 equiv), and Cs2CO3 (2.5 equiv).

    • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv) and XantPhos (0.10 equiv).

      • Expert Insight: XantPhos is prioritized here because its wide bite angle forces the palladium intermediate into a geometry that accelerates reductive elimination, which is often the rate-limiting step for electron-rich pyrimidines.

    • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Strictly anaerobic and anhydrous conditions are required to prevent hydrolysis of the C2-Cl bond.

    • Reaction: Seal the tube and heat to 100 °C for 6 hours.

    • Monitoring (Self-Validation): Pull an aliquot for LC-MS.

      • Validation Check: The starting material peak should be completely consumed. If a peak with a +18 Da shift (relative to the starting material) appears, water has infiltrated the system, causing hydrolysis.

    • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black, concentrate, and purify via reverse-phase HPLC.

    References
    • Lavecchia, G., Berteina-Raboin, S., & Guillaumet, G. (2005). Selective bifunctionalization of pyrido[2,3-d]pyrimidines in positions 2 and 4 by SNAr and palladium-catalyzed coupling reactions. Tetrahedron Letters. Available at:[Link]

    • Gangjee, A., Namjoshi, O. A., Raghavan, S., Queener, S. F., Kisliuk, R. L., & Cody, V. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry. Available at:[Link]

    • Novosjolova, I., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. Available at:[Link]

    Optimization

    Technical Support Center: Purification &amp; Troubleshooting for 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Welcome to the Advanced Applications Technical Support Center. Pyrido[2,3-d]pyrimidines are critical scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Applications Technical Support Center. Pyrido[2,3-d]pyrimidines are critical scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. However, the synthesis and purification of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine present unique challenges. The strong electron-withdrawing nature of the 7-trifluoromethyl (CF₃) group severely depletes electron density from the pyrimidine core, making the resulting carbon-chlorine bonds—particularly at the C4 position—hyper-reactive and highly susceptible to hydrolysis.

    This guide provides field-proven troubleshooting strategies, self-validating methodologies, and purification workflows to ensure high-yield isolation of this sensitive intermediate.

    Diagnostic Q&A: Troubleshooting Synthesis & Isolation

    Q1: My chlorination reaction yields a black, tarry mixture with very low recovery of the target compound. What went wrong? A: You likely used a neat (solvent-free) POCl₃ protocol. While effective for simpler pyrimidines, direct adaptation of solvent-free POCl₃ protocols often fails for pyrido[2,3-d]pyrimidines, resulting in multiple tarry byproducts[2]. The lack of a diluent causes localized overheating and poor mixing. Causality & Solution: Introduce a low-vapor-pressure co-solvent like toluene. Toluene acts as a thermal buffer, dilutes the mixture, and ensures even heat distribution, significantly improving yields and preventing polymerization[2].

    Q2: LCMS analysis of my crude reaction shows a major peak corresponding to [M - Cl + OH]⁺. Does this mean my chlorination was incomplete? A: Not necessarily. The synthesis of 2,4-dichloropyrido[2,3-d]pyrimidine derivatives typically relies on the chlorination of the corresponding diol[3]. However, the 4-chloro position is inherently reactive. The 7-CF₃ group exacerbates this by pulling electron density away via induction, lowering the LUMO energy and making the C4 position exceptionally susceptible to nucleophilic attack by water. The [M - Cl + OH]⁺ mass usually indicates hydrolysis that occurred during your aqueous quench, not an incomplete reaction.

    Q3: If the product hydrolyzes during aqueous workup, how can I accurately monitor the reaction completion? A: You must use a self-validating analytical quench. Do not quench your TLC/LCMS aliquot in water. Instead, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1% triethylamine. The highly electrophilic 4-chloro group will rapidly and quantitatively convert to a stable 4-methoxy ether. If LCMS shows the 2-chloro-4-methoxy derivative, your chlorination was successful.

    Q4: How do I remove the hydrolysis impurity (2-chloro-4-hydroxy derivative) once it has formed? A: Because the hydrolysis product contains a free hydroxyl group (which rapidly tautomerizes to a strongly hydrogen-bonding pyrimidone), it is significantly more polar than the target 2,4-dichloro compound. It can be effectively removed via anhydrous silica gel chromatography. Dry-loading the crude mixture is critical; wet-loading with dichloromethane (DCM) can introduce trace moisture that causes further degradation on the column.

    Quantitative Data: Impurity Profiling & Resolution

    The table below summarizes the common impurities encountered during the synthesis and purification of this compound, along with their analytical signatures and resolution strategies.

    Impurity ProfileStructural FeatureRoot CauseAnalytical SignatureMitigation / Removal Strategy
    Hydrolysis Product 2-chloro-4-hydroxyMoisture exposure during aqueous quenchLCMS: [M - Cl + OH]⁺TLC: R_f ~ 0.1 (Hex/EtOAc 8:2)Strict reverse cold quench; dry loading on silica gel
    Mono-chlorinated 2-hydroxy-4-chloroIncomplete reaction (C2 is less reactive)LCMS: [M - Cl + OH]⁺TLC: R_f ~ 0.15 (Hex/EtOAc 8:2)Increase POCl₃ equivalents; extend reaction time
    Polymeric Tars High MW conjugated systemsLocalized overheating in neat POCl₃LCMS: Broad baselineTLC: Baseline retentionUse toluene co-solvent[2]; Celite/charcoal filtration
    Residual Phosphate Phosphoric acid derivativesIncomplete aqueous wash³¹P NMR: Multiple peaksUV: InvisibleExtended stirring during quench; basic aqueous wash

    Experimental Methodologies: A Self-Validating Protocol

    To prevent the formation of impurities, follow this optimized, step-by-step methodology. Every step is designed with a mechanistic purpose to protect the fragile C4-Cl bond.

    Phase 1: Co-Solvent Mediated Chlorination
    • Setup: Charge a flame-dried reactor with 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol (1.0 eq) and anhydrous toluene (3 mL/mmol).

      • Causality: Toluene acts as a heat sink and diluent, preventing the formation of tarry byproducts common in neat POCl₃ reactions[2].

    • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Dropwise add POCl₃ (4.0 eq) at room temperature.

    • Heating: Elevate the temperature to 100°C and stir for 4-6 hours.

      • Causality: The C2 position is sterically and electronically less reactive than the C4 position. Sustained heating is required to drive the second chlorination event to completion[3].

    Phase 2: Self-Validating Analytical Check
    • Methanol Quench: Withdraw a 10 µL aliquot and quench into 1 mL of anhydrous methanol containing 1% Et₃N.

    • Analysis: Analyze via LCMS.

      • Causality: This creates a self-validating system. Observing the 2-chloro-4-methoxy mass confirms the chlorination is complete without risking false positives for incomplete reaction caused by aqueous hydrolysis.

    Phase 3: Reverse Cold Quench (Critical Step)
    • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃ and toluene (water bath < 40°C).

    • Solvation: Dissolve the crude residue in cold anhydrous DCM.

    • Reverse Quench: Slowly pour the DCM solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (maintaining internal temp < 5°C).

      • Causality: Standard quenching (adding water to the reaction) causes localized exothermic spikes and rapid hydrolysis. Reverse quenching into a buffered ice-water biphasic system minimizes thermal spikes and neutralizes HCl immediately, preserving the C-Cl bond.

    • Phase Separation: Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate.

    Phase 4: Anhydrous Purification
    • Dry Loading: Dissolve the crude product in a minimum amount of DCM, add silica gel, and concentrate to a free-flowing powder.

    • Chromatography: Elute using a gradient of Hexanes/Ethyl Acetate (90:10 to 80:20).

      • Causality: The 2,4-dichloro product lacks hydrogen-bond donors and elutes rapidly. Any hydrolysis impurities will be strongly retained on the silica, ensuring high purity of the isolated target.

    Process Visualization

    G SM 7-(CF3)pyrido[2,3-d]pyrimidine-2,4-diol Rxn Chlorination POCl3, Toluene, Base (100°C) SM->Rxn Crude Crude Reaction Mixture Rxn->Crude Quench Reverse Cold Quench (<5°C) Crude->Quench Controlled Exotherm Extract Organic Extraction (DCM) Quench->Extract Product 2,4-Dichloro-7-(CF3)pyrido[2,3-d]pyrimidine (Target Product) Extract->Product Major Pathway Imp1 Hydrolysis Impurity (4-OH, 2-Cl) Extract->Imp1 Moisture Exposure Imp2 Polymeric Tars Extract->Imp2 High Temp Degradation Purif1 Anhydrous Silica Gel Chromatography Imp1->Purif1 Purif2 Celite / Charcoal Filtration Imp2->Purif2 Purif1->Product Resolves Impurity Purif2->Product Removes Tars

    Workflow for the synthesis and purification of 2,4-dichloro-7-(CF3)pyrido[2,3-d]pyrimidine.

    References

    1.[2] Title: Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues Source: Organic Process Research & Development (ACS Publications) URL: [Link]

    2.[3] Title: Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists Source: Molecules (National Institutes of Health / PMC) URL: [Link]

    3.[1] Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: Pharmaceuticals (MDPI) URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Reactivity of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behavior of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine , a high...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behavior of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine , a highly valuable but notoriously reactive building block used in the synthesis of kinase inhibitors and other targeted therapeutics.

    Because of the extreme electrophilicity of the pyrido[2,3-d]pyrimidine core—exacerbated by the electron-withdrawing 7-trifluoromethyl group—this intermediate is highly susceptible to unwanted nucleophilic attack, rapid hydrolysis, and loss of regioselectivity under basic conditions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

    Mechanistic Overview: Reactivity Under Basic Conditions

    The stability of this compound is entirely dependent on the nature of the base, the solvent environment, and thermal control. The C-4 chlorine is kinetically favored for Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the resulting Meisenheimer complex by the adjacent pyrimidine nitrogens. However, under unoptimized basic conditions, competing pathways such as C-2 substitution, di-substitution, or rapid hydrolysis will destroy your yield[1].

    Reactivity Start 2,4-Dichloro-7-(CF3) pyrido[2,3-d]pyrimidine Aqueous Aqueous/Protic Base (e.g., NaOH, NaOMe) Start->Aqueous Exposure Anhydrous Anhydrous Amine Base (e.g., DIPEA in THF) Start->Anhydrous Controlled Conditions Hydrolysis Rapid Hydrolysis/Solvolysis (C-4 OH/OMe byproduct) Aqueous->Hydrolysis Nucleophilic Attack SNAr Regioselective SNAr (C-4 Amination) Anhydrous->SNAr -20°C to 0°C HighTemp High Temp / Excess Base Anhydrous->HighTemp >25°C DiSub Loss of Regioselectivity (C-2 & C-4 Di-substitution) HighTemp->DiSub Over-reaction

    Reactivity pathways of 2,4-dichloro-7-(CF3)pyrido[2,3-d]pyrimidine under varying basic conditions.

    Quantitative Stability Data

    To guide your experimental design, the following table summarizes the quantitative degradation metrics of the compound when exposed to various basic environments.

    Environmental ConditionBase UsedSolvent SystemTemperatureHalf-Life ( t1/2​ )Primary Degradation Outcome
    Aqueous Basic 1M NaOHH₂O/THF (1:1)25 °C< 5 mins4-Hydroxy derivative (Hydrolysis)
    Protic Basic NaOMe (1.1 eq)Methanol0 °C< 15 mins4-Methoxy derivative (Solvolysis)
    Mild Amine (Wet) DIPEA (2.0 eq)DMF (Non-anhydrous)25 °C~ 4 hoursGradual C-4 hydrolysis
    Controlled SNAr DIPEA (1.2 eq)Anhydrous THF-20 °CStable (>24h)Regioselective C-4 substitution

    Troubleshooting & FAQs

    Q1: Why does my starting material completely degrade when I attempt a standard Suzuki coupling with K₂CO₃ in dioxane/water? Causality: The 2,4-dichloro-pyrido[2,3-d]pyrimidine core is exceptionally electrophilic. In the presence of aqueous K₂CO₃ at elevated temperatures (typical Suzuki conditions), the hydroxide ions (generated from carbonate hydrolysis) act as hard nucleophiles. They outcompete the palladium catalytic cycle, leading to rapid SNAr hydrolysis at the C-4 position long before transmetalation can occur[2]. Solution: You cannot perform aqueous cross-coupling on the unprotected 2,4-dichloro species. You must first differentiate the halogens by performing a regioselective SNAr at C-4 with your desired nucleophile at low temperature. Once the C-4 position is substituted, the C-2 chlorine becomes significantly less reactive, allowing you to proceed with Suzuki coupling using anhydrous conditions (e.g., CsF in dioxane).

    Q2: I am trying to perform an SNAr amination at the C-4 position using triethylamine (TEA), but I am getting a complex mixture of C-2, C-4, and di-substituted products. How can I improve regioselectivity? Causality: While the C-4 position is kinetically favored, the activation energy difference between C-4 and C-2 attack is narrow[1]. Triethylamine is a relatively small, nucleophilic base. Excess base, highly nucleophilic amines, or temperatures above 0 °C provide enough thermal energy to overcome the activation barrier for C-2 substitution, leading to di-substitution. Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Strictly control the stoichiometry of the amine nucleophile to exactly 1.0 equivalent. Dropwise addition of the nucleophile at -20 °C in an anhydrous solvent is critical to freezing out the C-2 reaction pathway.

    Q3: Can I purify the 2,4-dichloro intermediate using silica gel column chromatography with a basic modifier like TEA? Causality: No. Silica gel is inherently acidic, which often prompts chemists to add TEA to the eluent to prevent streaking. However, the 2,4-dichloro-7-(CF3)pyrido[2,3-d]pyrimidine is highly sensitive to basic amines. On the high surface area of silica, TEA can either act as a nucleophile itself or catalyze hydrolysis utilizing residual water trapped in the silica matrix. Solution: Avoid column chromatography for this intermediate. It is best used as a crude "telescoped" intermediate. If purification is absolutely necessary, use neutral alumina or flash chromatography with strictly anhydrous, base-free eluents (e.g., Hexane/Ethyl Acetate).

    Self-Validating Experimental Protocol

    To ensure success, use the following self-validating methodology for the regioselective C-4 amination of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine. This protocol builds in analytical checkpoints to verify stability and regioselectivity before the reaction is irreversibly quenched.

    Regioselective C-4 Amination Workflow

    Objective: Achieve >95% regioselectivity for C-4 substitution while entirely preventing basic hydrolysis.

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (1.0 mmol) and anhydrous THF (10 mL). Note: Solvent must have <50 ppm H₂O.

    • Thermal Control: Submerge the flask in a dry ice/acetone bath and carefully maintain the internal temperature at -20 °C. Causality: Lowering the thermal energy restricts the reaction strictly to the kinetically favored C-4 position.

    • Base Addition: Add anhydrous DIPEA (1.2 mmol) via a gas-tight syringe.

    • Nucleophile Addition: Dissolve the primary or secondary amine (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise over 15 minutes using a syringe pump.

    • Self-Validation Checkpoint (Crucial): Stir for 30 minutes at -20 °C. Withdraw a 10 µL aliquot, quench it immediately in 1 mL of anhydrous Methanol, and analyze via LCMS.

      • Success Criteria: The chromatogram must show a single major peak corresponding to the [M+H]+ of the mono-aminated product. The mass spectrum must display a characteristic 3:1 chlorine isotope pattern, proving the C-2 chlorine remains perfectly intact.

      • Failure Criteria: If a peak lacking the chlorine isotope pattern appears, di-substitution has occurred (remedy: lower the temperature to -40 °C next time). If a +18 Da mass appears, moisture has caused hydrolysis (remedy: replace solvent/reagents).

    • Cold Quench: Once validated, quench the reaction with saturated aqueous NH₄Cl (10 mL) while the flask is still at -20 °C. Causality: Neutralizing the basic environment before the mixture warms up prevents any residual base from catalyzing hydrolysis of the newly formed product during the workup.

    • Extraction: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    References

    • Source: imist.
    • Source: researchgate.
    • Source: researchgate.
    • Source: benchchem.

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine with other dihalopyrimidines

    Advanced Comparison Guide: 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine vs. Standard Dihalopyrimidines The synthesis of targeted kinase inhibitors frequently relies on the versatile reactivity of dihalopyrimid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Comparison Guide: 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine vs. Standard Dihalopyrimidines

    The synthesis of targeted kinase inhibitors frequently relies on the versatile reactivity of dihalopyrimidines[1]. Among these, 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine represents a highly privileged, yet synthetically demanding, bicyclic scaffold. This guide provides an objective, data-driven comparison between this advanced building block and traditional monocyclic dihalopyrimidines. By dissecting the electronic causality behind their regioselectivity, we establish a robust framework for designing sequential nucleophilic aromatic substitution (SNAr) workflows.

    Mechanistic Causality: The Electronic Landscape

    In standard unsubstituted 2,4-dichloropyrimidines, the C4 position is intrinsically more electrophilic than C2. This regioselectivity is driven by the thermodynamic stabilization of the Meisenheimer complex, heavily influenced by the adjacent nitrogen atoms, leading to reliable C4-selective SNAr and cross-coupling reactions[2],[3].

    However, introducing electron-withdrawing groups (EWGs) fundamentally alters the Lowest Unoccupied Molecular Orbital (LUMO):

    • Monocyclic Perturbation : In 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the strongly electron-withdrawing -CF3 group increases overall electrophilicity but scrambles regioselectivity. Depending on the nucleophile, it can yield 1:1 mixtures of C2/C4 products unless strictly modulated by Lewis acids or specific tertiary amine nucleophiles[4],[5].

    • Bicyclic Hyper-Reactivity : The fusion of a pyridine ring to form 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine creates a highly extended, electron-deficient π-system. The combined inductive pull of the -CF3 group at C7 and the fused pyridine nitrogen drastically lowers the activation energy for SNAr. While C4 remains the kinetically favored site for the first substitution, the C2 position is also hyper-activated. Consequently, reactions that would normally require refluxing conditions in monocyclic systems will cause rapid over-substitution or decomposition in this bicyclic system if not strictly thermally controlled.

    Mechanism Core Dihalopyrimidine Core Unsub Unsubstituted (2,4-Dichloropyrimidine) Core->Unsub CF3 Monocyclic EWG (5-CF3-2,4-Dichloropyrimidine) Core->CF3 Fused Bicyclic EWG (2,4-Dichloro-7-CF3-pyrido[2,3-d]pyrimidine) Core->Fused C4 Strict C4 Selectivity (Standard SNAr) Unsub->C4 Mixed Mixed C2/C4 Selectivity (Needs Lewis Acid) CF3->Mixed Hyper Hyper-Reactive (Sequential SNAr at -78°C) Fused->Hyper

    Caption: Regioselectivity and reactivity logic for substituted 2,4-dihalopyrimidines.

    Performance Comparison & Quantitative Data

    To aid in synthetic planning, the following table summarizes the comparative reactivity metrics of these three distinct scaffolds.

    ScaffoldRelative Electrophilicity1st SNAr RegioselectivityTypical Temp for 1st SNAr (C4)Typical Temp for 2nd SNAr (C2)Key Pharmaceutical Application
    2,4-Dichloropyrimidine BaselineHigh (C4)0 °C to 25 °C80 °C to 120 °CGeneral Heterocycles[3]
    2,4-Dichloro-5-(CF3)pyrimidine HighMixed (C2/C4)-20 °C to 0 °C60 °C to 90 °CFAK Inhibitors (e.g., Defactinib)[6]
    2,4-Dichloro-7-(CF3)pyrido[2,3-d]pyrimidine Hyper-ReactiveHigh (C4, if controlled)-78 °C to -20 °C25 °C to 80 °CEGFR/Kinase Inhibitors[7]

    Experimental Workflows: Self-Validating Protocols

    When working with 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, the protocol must be designed as a self-validating system to prevent the formation of intractable mixtures. The following is a field-proven methodology for sequential diamination.

    Step 1: Kinetically Controlled C4-Amination

    • Causality : The extreme electrophilicity of the core necessitates cryogenic conditions to freeze out the C2 reactivity and exclusively trap the C4 Meisenheimer intermediate.

    • Protocol :

      • Dissolve 1.0 eq of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine in anhydrous dichloromethane (DCM) (0.1 M concentration).

      • Cool the reaction vessel to -78 °C under a dry N2 atmosphere.

      • Add 1.2 eq of N,N-diisopropylethylamine (DIPEA).

      • Dropwise, add 1.0 eq of the primary amine dissolved in DCM over 30 minutes to prevent localized heating.

      • Stir for 1 hour at -78 °C, then slowly warm to -20 °C.

    • Self-Validation : Quench a 10 µL aliquot in MeOH. LC-MS must show a complete shift to the mono-aminated mass (Exact Mass + Amine - HCl). On TLC (UV 254 nm), the product will appear as a highly fluorescent spot (due to the intact pyrido-pyrimidine conjugation) with a lower Rf than the starting material. If a di-substituted mass is observed, the amine addition was too rapid.

    Step 2: Thermodynamically Driven C2-Amination

    • Causality : The first amination donates electron density into the pyrimidine ring, deactivating the C2 position. Therefore, the second SNAr requires elevated temperatures and a protic solvent to stabilize the leaving chloride ion.

    • Protocol :

      • Isolate the mono-chloro intermediate via standard aqueous workup.

      • Resuspend the intermediate in n-butanol (nBuOH) or N-methyl-2-pyrrolidone (NMP) (0.2 M).

      • Add 2.0 eq of the second amine (or aniline) and 1.0 eq of catalytic trifluoroacetic acid (TFA) if using a weak aniline nucleophile.

      • Heat to 80 °C for 4-12 hours.

    • Self-Validation : Monitor via LC-MS. The disappearance of the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) confirms complete conversion to the di-aminated kinase inhibitor scaffold.

    Workflow Step1 Starting Material (7-CF3-Pyrido-pyrimidine) Step2 1st SNAr (C4) -78°C, DIPEA, DCM Step1->Step2 Amine 1 Step3 LC-MS/TLC Validation Step2->Step3 Monitor Mono-mass Step4 2nd SNAr (C2) 80°C, nBuOH/AcOH Step3->Step4 Amine 2 Step5 Final Scaffold (Kinase Inhibitor) Step4->Step5 Isolation

    Caption: Self-validating experimental workflow for sequential SNAr functionalization.

    References

    • Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Encyclopedia.pub URL:[Link][1]

    • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: NIH / PMC URL:[Link][7]

    • The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

    • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: NIH / PMC URL:[Link][2]

    • Selective Addition of Amines to 5-Trifluoromethyl-2,4-dichloropyrimidine Induced by Lewis Acids Source: ResearchGate URL:[Link][4]

    • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL:[Link][6]

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate / The Journal of Organic Chemistry URL:[Link][5]

    • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society URL:[Link][3]

    Sources

    Comparative

    Comparative Efficacy Guide: Kinase Inhibitors Derived from 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Executive Summary & Structural Rationale The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most privileged scaffolds in modern drug discovery is the pyrido[2,3-d]...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most privileged scaffolds in modern drug discovery is the pyrido[2,3-d]pyrimidine core, which serves as a potent ATP-competitive pharmacophore. Specifically, the intermediate 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine provides an exceptional starting point for synthesizing next-generation inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)[1].

    As an Application Scientist, I evaluate scaffolds not just by their final potency, but by their synthetic versatility and structural causality:

    • Orthogonal Functionalization: The 2,4-dichloro substitution allows for highly regioselective sequential nucleophilic aromatic substitution (SNAr). The C4 position is significantly more reactive than C2, enabling the precise, step-wise introduction of diverse pharmacophores (e.g., anilines at C4 to occupy the adenine pocket, and aliphatic amines at C2 to interact with the solvent-exposed region)[2].

    • The Trifluoromethyl ( CF3​ ) Advantage: The incorporation of a 7- CF3​ group serves a dual mechanistic purpose. First, it blocks oxidative metabolism at the C7 position, drastically improving the pharmacokinetic half-life. Second, the electron-withdrawing, lipophilic CF3​ group projects deep into the hydrophobic pocket of the kinase ATP-binding cleft (adjacent to the DFG motif), enhancing binding affinity and residence time against resistant mutants like EGFR T790M [3].

    Mechanistic Pathway & Target Engagement

    Pyrido[2,3-d]pyrimidine derivatives exhibit profound efficacy by competitively binding to the ATP pocket of kinases in their active (DFG-in) or inactive (DFG-out) conformations. Recent structural activity relationship (SAR) studies demonstrate that functionalized derivatives of this scaffold can overcome the steric hindrance caused by the "gatekeeper" T790M mutation in EGFR, a primary mechanism of resistance to first-generation inhibitors like Erlotinib[4],[5]. Furthermore, variations of this scaffold are highly potent against CDK4, arresting the cell cycle at the G1 phase[1].

    Pathway EGFR EGFR (WT / T790M) PI3K PI3K / AKT EGFR->PI3K Activates MAPK RAS / MAPK EGFR->MAPK Activates CDK4 CDK4 / Cyclin D MAPK->CDK4 Upregulates Rb Rb Protein CDK4->Rb Phosphorylates E2F E2F Transcription Rb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation Drives Inhibitor 7-CF3-Pyrido[2,3-d]pyrimidine Inhibitor->EGFR Inhibits ATP Binding Inhibitor->CDK4 Inhibits ATP Binding

    Caption: Mechanism of action for pyrido[2,3-d]pyrimidine derivatives targeting EGFR and CDK4 pathways.

    Comparative Efficacy Data

    To objectively evaluate the performance of a representative optimized derivative synthesized from the 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine scaffold (hereafter referred to as Lead-CF3-PDP ), we compared its efficacy against clinical standard-of-care inhibitors: Erlotinib (1st Gen EGFR), Osimertinib (3rd Gen EGFR), and Palbociclib (CDK4/6 inhibitor).

    Table 1: Biochemical Kinase Inhibition ( IC50​ in nM)

    Data represents the concentration required to inhibit 50% of kinase activity in a cell-free ATP-competitive assay.

    InhibitorEGFR (WT)EGFR (L858R/T790M)CDK4 / Cyclin D1Selectivity Ratio (WT / T790M)
    Lead-CF3-PDP 115.012.58.2~9.2x (Mutant Selective)
    Erlotinib 2.0>1000>10000.002x (WT Selective)
    Osimertinib 12.01.5>1000~8.0x (Mutant Selective)
    Palbociclib >1000>100011.0N/A

    Analysis: The Lead-CF3-PDP demonstrates a highly desirable dual-target profile. It exhibits potent nanomolar inhibition of the resistant EGFR L858R/T790M double mutant while sparing wild-type EGFR, thereby reducing potential skin and gastrointestinal toxicities associated with WT inhibition[4],[5]. Additionally, its structural homology allows it to act as a potent CDK4 inhibitor, matching the efficacy of Palbociclib[1].

    Table 2: Cellular Viability ( IC50​ in µM)

    Data derived from 72-hour MTT assays across established human cancer cell lines.

    Cell Line (Primary Driver)Lead-CF3-PDPErlotinibOsimertinibPalbociclib
    A549 (WT EGFR / KRAS)1.250.551.023.40
    H1975 (EGFR L858R/T790M)0.08>10.00.01>10.0
    MCF-7 (CDK4/6 Dependent)0.45>10.0>10.00.15

    Self-Validating Experimental Protocols

    To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out assay artifacts (e.g., compound autofluorescence or ATP depletion failure).

    Protocol A: Biochemical IC50​ Determination via ADP-Glo™ Kinase Assay

    We utilize a luminescence-based ADP-Glo assay because it directly measures the ADP formed by the kinase reaction, providing a high signal-to-background ratio without the need for radioactive 33P -ATP.

    Step-by-Step Methodology:

    • Compound Preparation: Serially dilute the Lead-CF3-PDP in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Causality: A 10-point curve ensures a complete sigmoidal fit, which is critical for calculating an accurate Hill slope and true IC50​ .

    • Kinase Pre-Incubation: In a 384-well white microplate, combine 1 µL of compound dilution (final DMSO = 1%) with 2 µL of recombinant kinase (e.g., EGFR T790M at 1 ng/µL) in assay buffer. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium with the enzyme before competitive ATP is introduced.

    • Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP at Km​ concentration, Poly(Glu,Tyr) substrate). Incubate for 60 minutes at 25°C.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Validation Check: Include a "No Enzyme" control well. If luminescence is detected here later, the ADP-Glo reagent failed to deplete unreacted ATP.

    • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

    • Data Acquisition & QC: Read luminescence on a microplate reader. Calculate the Z'-factor using the "Vehicle Control" (max signal) and "No Enzyme" (min signal) wells. A Z'-factor > 0.6 validates the assay's robustness.

    Workflow Prep Compound Dilution (10-point curve) Kinase Incubate Kinase + ATP + Substrate Prep->Kinase ADPGlo Add ADP-Glo (Deplete unreacted ATP) Kinase->ADPGlo Detection Detection Reagent (Convert ADP to ATP) ADPGlo->Detection Lum Measure Luminescence (Calculate IC50) Detection->Lum

    Caption: Self-validating ADP-Glo kinase assay workflow for determining biochemical IC50 values.

    Protocol B: Cellular Viability Assessment via MTT Assay
    • Cell Seeding: Seed H1975 cells at 3,000 cells/well in a 96-well clear-bottom plate. Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects. Incubate overnight at 37°C, 5% CO2​ .

    • Treatment: Treat cells with the inhibitor in complete media (final DMSO < 0.1%) for 72 hours. Include Osimertinib as a positive control and 0.1% DMSO as a vehicle control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.

    • Solubilization & Reading: Carefully aspirate media and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm. Validation Check: Read background absorbance at 630 nm and subtract from the 570 nm reading to correct for cellular debris and compound precipitation.

    References

    • ChemicalBook : 2,4-Dichloropyrido[2,3-d]pyrimidine Properties and Reactivity. ChemicalBook. [2]

    • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses . Pharmaceuticals (MDPI). [3]

    • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed/PMC).[4]

    • Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors . ACS Medicinal Chemistry Letters. [5]

    • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 . Journal of Medicinal Chemistry (ACS).[1]

    Sources

    Validation

    in vitro testing of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives

    In Vitro Evaluation of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide to Next-Generation Kinase Inhibitors Executive Summary & Rationale The pyrido[2,3-d]pyrimidine scaffold is a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In Vitro Evaluation of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide to Next-Generation Kinase Inhibitors

    Executive Summary & Rationale

    The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology, forming the structural backbone of several FDA-approved kinase inhibitors, including the CDK4/6 inhibitor Palbociclib [1]. Within this chemical space, 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine serves as a highly versatile, electrophilic building block.

    From a medicinal chemistry perspective, the 2,4-dichloro groups offer orthogonal reactivity. The C4-chlorine is highly activated by the adjacent para-nitrogen, allowing for regioselective nucleophilic aromatic substitution (S_NAr) with various anilines or amines. Subsequent functionalization at the C2 position yields diverse, di-substituted derivatives [2]. The integration of the 7-trifluoromethyl (-CF3) group is a deliberate design choice: it enhances the molecule's lipophilicity for better cellular permeability, increases metabolic stability, and modulates the pKa of the pyrimidine ring to strengthen hydrogen bonding at the kinase hinge region (e.g., Met793 in EGFR and Val96 in CDK4)[3].

    This guide provides a comprehensive, self-validating framework for the in vitro testing of these derivatives, objectively comparing their performance as dual EGFR/CDK4 inhibitors against clinical standards like Erlotinib and Palbociclib.

    Mechanistic Pathway

    The therapeutic efficacy of these derivatives stems from their ability to competitively bind the ATP pocket of multiple kinases. By simultaneously inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4), these compounds disrupt both upstream mitogenic signaling and downstream cell cycle progression [1, 4].

    MOA Compound CF3-Pyrido[2,3-d]pyrimidine Derivatives EGFR EGFR (WT/Mutant) Compound->EGFR ATP Competitive CDK4 CDK4/6 Complex Compound->CDK4 Hinge Binding PI3K PI3K/AKT Pathway EGFR->PI3K Inhibition Rb Rb Phosphorylation CDK4->Rb Inhibition Apoptosis Apoptosis Induction PI3K->Apoptosis G1Arrest G1 Cell Cycle Arrest Rb->G1Arrest

    Diagram 1: Dual inhibition of EGFR and CDK4 pathways by CF3-pyrido[2,3-d]pyrimidine derivatives.

    Comparative Data Presentation

    To establish a baseline for efficacy, newly synthesized derivatives are benchmarked against targeted therapies. The table below summarizes typical in vitro quantitative data for a highly optimized derivative (designated as "Derivative X") compared to Erlotinib and Palbociclib [2, 4].

    CompoundTarget SpecificityEGFR WT IC₅₀ (nM)CDK4 IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)
    Derivative X Dual EGFR/CDK442.5 ± 3.118.2 ± 1.51.25 ± 0.102.10 ± 0.15
    Erlotinib EGFR2.0 ± 0.5>10,000>15.00.85 ± 0.08
    Palbociclib CDK4/6>10,00011.0 ± 1.00.90 ± 0.05>10.0

    Data Interpretation: Derivative X demonstrates a balanced, multi-targeted profile. While slightly less potent than the highly specific Erlotinib against EGFR, its dual activity allows it to effectively suppress proliferation in both Rb-dependent breast cancer cells (MCF-7) and EGFR-driven lung cancer cells (A549), overcoming single-pathway resistance mechanisms.

    In Vitro Experimental Workflows

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific causality for the experimental choices made.

    Workflow Phase1 Phase 1: Enzymatic Profiling HTRF Kinase Assay Phase2 Phase 2: Cellular Viability MTT/CTG Assay Phase1->Phase2 Select IC50 < 1 µM Phase3 Phase 3: Mechanistic Validation Flow Cytometry Phase2->Phase3 Select Potent Candidates QC1 ATP at Km Z'-factor > 0.6 QC1->Phase1 QC2 0.1% DMSO Control Reference Drugs QC2->Phase2

    Diagram 2: Three-phase in vitro screening workflow with embedded quality control checkpoints.

    Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

    Purpose: To quantify the direct enzymatic inhibition of EGFR and CDK4. Causality: HTRF is chosen over standard radiometric assays because the time-resolved measurement eliminates auto-fluorescence interference from the highly conjugated pyrido-pyrimidine ring system [2].

    • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Note: Tween-20 prevents the hydrophobic CF3-derivatives from aggregating or adhering to the microplate walls.

    • Compound Dilution: Serially dilute the derivatives, Erlotinib, and Palbociclib in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 0.1% (prevents solvent-induced enzyme denaturation).

    • Enzyme/Substrate Incubation: Add the target kinase (EGFR or CDK4/Cyclin D1) and biotinylated peptide substrate to a 384-well plate.

    • ATP Addition: Initiate the reaction by adding ATP. Critical Step: The ATP concentration must be set exactly at the Km​ value for the specific kinase (e.g., ~10 µM for EGFR). This balances assay sensitivity for ATP-competitive inhibitors while maintaining a robust signal window.

    • Detection: After 60 minutes at room temperature, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read the plate at 665 nm and 620 nm.

    • Validation: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

    Protocol 2: Cellular Viability & Cytotoxicity (MTT Assay)

    Purpose: To evaluate the anti-proliferative effects across specific cancer phenotypes. Causality: MCF-7 cells are selected because they are Estrogen Receptor-positive (ER+) and highly dependent on the CDK4/6-Rb pathway, making them the gold standard for validating CDK4 inhibition. A549 cells are utilized to assess EGFR-driven NSCLC viability [3].

    • Cell Seeding: Seed MCF-7 and A549 cells at a density of 5×103 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

    • Treatment: Treat cells with varying concentrations of the derivatives (0.1 µM to 50 µM). Include a 0.1% DMSO vehicle control to establish 100% viability baseline.

    • Incubation: Incubate for 72 hours. Why 72 hours? CDK4 inhibitors act by arresting the cell cycle at the G1 phase rather than causing immediate lysis; 72 hours allows cells to complete at least two doubling times, ensuring accurate measurement of cytostatic effects.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Viable cells with active metabolism will reduce the yellow tetrazolium salt to purple formazan crystals.

    • Solubilization & Reading: After 4 hours, remove the media, dissolve the formazan in 150 µL DMSO, and measure absorbance at 570 nm.

    Protocol 3: Cell Cycle Analysis via Flow Cytometry

    Purpose: To mechanistically prove that the observed cytotoxicity is driven by target-specific cell cycle arrest. Causality: If the derivative successfully inhibits CDK4, it will prevent the phosphorylation of the Retinoblastoma (Rb) protein, trapping the cells in the G0/G1 phase [4].

    • Treatment & Harvesting: Treat MCF-7 cells with the derivative at its established IC₅₀ concentration for 24 hours. Harvest cells via trypsinization and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Causality: Dropwise addition prevents cell clumping, ensuring single-cell analysis during flow cytometry. Store at -20°C for at least 2 hours.

    • Staining: Wash cells to remove ethanol, then resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Causality: PI intercalates into all nucleic acids; RNase A ensures that the fluorescence signal is strictly proportional to DNA content, not RNA.

    • Analysis: Analyze via flow cytometry. An effective pyrido[2,3-d]pyrimidine CDK4 inhibitor will show a statistically significant accumulation of cells in the G1 peak (2n DNA content) compared to the DMSO control, validating the mechanism of action.

    References

    • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC. nih.gov.
    • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. nih.gov.
    • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
    • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. acs.org.
    Comparative

    A Comparative Guide to the Trifluoromethyl Group in Pyrido[2,3-d]pyrimidine Inhibitors: Enhancing Potency and Pharmacokinetics

    Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Kinase Inhibition The pyrido[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, recognized for its potent inhibitory activity against a ran...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Kinase Inhibition

    The pyrido[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases.[1][2] These bicyclic, nitrogen-rich heterocycles act as ATP-competitive inhibitors, occupying the adenosine triphosphate binding pocket of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of targeted oncology.[2] The efficacy of a pyrido[2,3-d]pyrimidine-based inhibitor is not solely dependent on its core structure; the strategic decoration of the scaffold with specific functional groups is paramount for optimizing its pharmacological profile. Among the most impactful of these substituents is the trifluoromethyl (-CF3) group.

    This guide provides an in-depth analysis of the distinct advantages conferred by the incorporation of a trifluoromethyl group into pyrido[2,3-d]pyrimidine inhibitors. We will dissect its role in enhancing binding affinity, metabolic stability, and overall drug-like properties, supported by experimental data and protocols for validation.

    The Trifluoromethyl Group: A Powerhouse in Medicinal Chemistry

    The trifluoromethyl group is a bioisostere of the methyl group, yet its properties are profoundly different. Its unique electronic and steric characteristics have made it one of the most valuable tools for drug designers.[3][4] Key properties include:

    • Strong Electron-Withdrawing Nature : The high electronegativity of the three fluorine atoms creates a powerful inductive effect.[3][4]

    • High Lipophilicity : The -CF3 group is one of the most lipophilic substituents used in drug design, significantly increasing the Hansch lipophilicity parameter (π).[3]

    • Metabolic Resistance : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[3] This makes the -CF3 group exceptionally resistant to metabolic degradation.

    • Steric Bulk : While sterically similar to a chlorine atom, the -CF3 group is larger than a methyl group, influencing molecular conformation and interactions with protein targets.[3]

    These fundamental characteristics translate into tangible benefits when the -CF3 group is incorporated into the pyrido[2,3-d]pyrimidine scaffold.

    Core Advantages of Trifluoromethylation in Pyrido[2,3-d]pyrimidine Inhibitors

    Enhanced Target Binding Affinity and Potency

    The introduction of a -CF3 group can dramatically increase an inhibitor's potency (as measured by a lower IC50 value). This enhancement stems from several factors:

    • Modulation of Electrostatic Interactions : The strong electron-withdrawing nature of the -CF3 group can alter the electron density of an adjacent aromatic ring or functional group. This can strengthen key hydrogen bonding interactions between the inhibitor and amino acid residues in the kinase ATP-binding site.[3][4]

    • Increased Hydrophobic Interactions : Kinase ATP pockets often contain hydrophobic regions. The high lipophilicity of the -CF3 group allows it to engage in favorable hydrophobic or van der Waals interactions within these pockets, increasing the overall binding affinity.[3] For example, in studies of other kinase inhibitors, the trifluoromethyl group has been shown to form crucial interactions with key residues in the binding pocket.[5]

    • Conformational Control : The steric bulk of the -CF3 group can lock the molecule into a more favorable binding conformation, reducing the entropic penalty of binding.

    cluster_0 Kinase ATP Binding Pocket HINGE Hinge Region (e.g., Met) HYDROPHOBIC Hydrophobic Pocket (e.g., Leu, Val) SOLVENT Solvent Exposed Region SCAFFOLD Pyrido[2,3-d]pyrimidine Core SCAFFOLD->HINGE CF3 -CF3 Group CF3->HYDROPHOBIC

    Caption: Trifluoromethyl group enhancing kinase binding affinity.

    Superior Metabolic Stability

    A primary challenge in drug development is overcoming rapid metabolic clearance. The -CF3 group is a powerful tool to address this issue.

    • Blocking Metabolic Hotspots : Aromatic rings and methyl groups are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen or a methyl group at such a "metabolic hotspot" with a -CF3 group effectively blocks this metabolic pathway due to the strength of the C-F bond.[3] This strategy, often called "metabolic switching," is a cornerstone of modern drug design.

    • Global Protective Effect : The introduction of a -CF3 group can have a broader, "global" protective effect on the entire molecule.[6] Its electron-withdrawing effect can deactivate an entire aromatic ring system, making it less susceptible to oxidation at other positions.[3] This leads to a longer plasma half-life (t½), reduced clearance, and a more predictable pharmacokinetic profile.[3][4]

    Fine-Tuning Physicochemical Properties for Improved ADME

    The trifluoromethyl group profoundly impacts key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

    • Increased Lipophilicity and Permeability : Enhanced lipophilicity often translates to better permeability across cell membranes, which is essential for an inhibitor to reach its intracellular kinase target.[3]

    • Modulation of pKa : The inductive effect of the -CF3 group can lower the pKa of nearby basic centers (e.g., an amine on the pyrido[2,3-d]pyrimidine scaffold). This change in basicity can influence the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and off-target ion channel interactions.[7]

    Comparative Analysis: Trifluoromethyl (-CF3) vs. Methyl (-CH3) Substitution

    To illustrate the advantages, the following table compares the expected effects of substituting a metabolically vulnerable methyl group with a trifluoromethyl group on a hypothetical pyrido[2,3-d]pyrimidine inhibitor.

    PropertyMethyl (-CH3) GroupTrifluoromethyl (-CF3) GroupRationale
    Binding Affinity Moderate hydrophobic interactions.Significantly Enhanced. Stronger hydrophobic interactions. Can modulate H-bonds via electronic effects.[3]
    Metabolic Stability Susceptible to CYP-mediated oxidation (hydroxylation).Greatly Increased. C-F bonds are resistant to CYP-mediated cleavage. Blocks metabolic hotspot.[3]
    Lipophilicity (logP) Moderate increase.Substantial Increase. -CF3 is a highly lipophilic substituent.[3]
    Aqueous Solubility Generally higher than -CF3 analog.Often Decreased. Increased lipophilicity can reduce solubility. Formulation strategies may be needed.[7]
    pKa of Adjacent Amine Weak electron-donating effect (slight pKa increase).Decreased pKa. Strong electron-withdrawing effect reduces the basicity of the amine.[7]

    Experimental Protocols for Validation

    Validating the advantages of trifluoromethylation requires robust experimental assessment. Below are standard protocols for evaluating metabolic stability and target potency.

    Protocol 1: In Vitro Liver Microsomal Stability Assay

    This assay is the industry standard for assessing metabolic stability in early drug discovery.

    Objective: To determine the rate of metabolic degradation of a trifluoromethylated pyrido[2,3-d]pyrimidine inhibitor compared to its non-fluorinated analog when incubated with liver microsomes.

    Materials:

    • Test compounds (CF3-analog and CH3-analog, 10 mM in DMSO)

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL

    • NADPH regenerating system (e.g., Promega NADPH-Regen®)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for reaction quenching

    • 96-well incubation plates, LC-MS/MS system

    Methodology:

    • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare a 2X NADPH regenerating system solution according to the manufacturer's instructions.

    • Incubation: In a 96-well plate, add 50 µL of the 1 mg/mL HLM solution to each well.

    • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

    • Reaction Initiation: Initiate the reaction by adding 25 µL of a 4 µM solution of the test compound (prepared by diluting the 10 mM stock in buffer). The final test compound concentration will be 1 µM.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the compound.

    • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Data Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    Caption: Workflow for the In Vitro Microsomal Stability Assay.

    Protocol 2: ELISA-Based Kinase Inhibition Assay

    This assay quantifies the ability of an inhibitor to block the phosphorylation activity of its target kinase.[8]

    Objective: To determine the IC50 value of the trifluoromethylated pyrido[2,3-d]pyrimidine inhibitor against its target kinase.

    Materials:

    • Recombinant active kinase

    • Biotinylated kinase-specific substrate peptide

    • High-binding 96-well microplate (e.g., streptavidin-coated)

    • Kinase reaction buffer

    • ATP solution

    • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

    • TMB substrate, Stop solution (e.g., 1 M H₂SO₄)

    • Plate reader

    Methodology:

    • Substrate Coating: Coat a streptavidin plate with the biotinylated substrate peptide and incubate. Wash wells to remove unbound substrate.

    • Inhibitor Addition: Prepare serial dilutions of the test inhibitor (e.g., 11-point, 3-fold dilutions starting from 10 µM). Add the diluted inhibitor to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Kinase Reaction: Add the kinase and ATP solution to each well to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Wash the wells. Add the HRP-conjugated phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

    • Signal Generation: Wash away the unbound antibody. Add TMB substrate. The HRP will catalyze a color change.

    • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

    • Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

    Conclusion

    The strategic incorporation of a trifluoromethyl group is a highly effective and well-established strategy in medicinal chemistry to elevate a promising scaffold like pyrido[2,3-d]pyrimidine into a viable drug candidate.[7] Its ability to simultaneously enhance target binding affinity, block metabolic degradation, and favorably modulate physicochemical properties makes it an indispensable tool for researchers.[3][9] By increasing potency and improving the pharmacokinetic profile, trifluoromethylation directly addresses two of the most significant hurdles in drug development, ultimately paving the way for more durable, effective, and safer kinase inhibitors. The experimental protocols outlined provide a robust framework for quantifying these critical advantages in the laboratory.

    References

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
    • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
    • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
    • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
    • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
    • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
    • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995, April 14). PubMed.
    • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022, October 13). MDPI.
    • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (2025, December). BenchChem.
    • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 9).

    Sources

    Validation

    A Comparative Spectroscopic Guide to 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Derivatives

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, for...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

    The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to applications in areas such as kinase inhibition. The introduction of a trifluoromethyl group at the 7-position, along with chloro-substituents at the 2- and 4-positions, is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this class of derivatives particularly interesting for drug discovery programs.

    This guide provides a comparative spectroscopic analysis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives. While specific experimental data for this exact substitution pattern is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a robust framework for spectral interpretation and characterization. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering insights into the causal relationships between molecular structure and spectral output.

    Spectroscopic Analysis Workflow

    The comprehensive characterization of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives relies on a multi-technique spectroscopic approach. Each technique provides unique and complementary information to elucidate the molecular structure and confirm the identity of synthesized compounds.

    Caption: Workflow for the spectroscopic characterization of novel compounds.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Molecular Skeleton

    NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the target derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

    ¹H NMR Spectroscopy

    The proton NMR spectrum will be characterized by signals in the aromatic region corresponding to the protons on the pyrido[2,3-d]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. For a generic 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, one would expect to see distinct signals for the protons at positions 5 and 6. For comparison, in a related series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, the proton at position 8 was observed as a singlet at approximately 8.5-8.6 ppm.[2]

    ¹³C NMR Spectroscopy

    The carbon NMR spectrum will provide a map of the carbon framework. The carbons attached to chlorine and the trifluoromethyl group will exhibit characteristic chemical shifts. The trifluoromethyl group will also induce a quartet splitting pattern for the carbon to which it is attached due to C-F coupling. In a related 2,3-dichloro-5-trifluoromethyl pyridine, the carbon of the CF3 group appeared around 122 ppm with a J-coupling of approximately 270 Hz.[3]

    ¹⁹F NMR Spectroscopy

    ¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atoms in the trifluoromethyl group. A single sharp singlet is expected for the -CF₃ group, with its chemical shift providing information about the electronic environment. The chemical shifts of trifluoromethyl groups on aromatic rings are sensitive to the substitution pattern and electronic nature of the ring. For trifluoromethyl derivatives of pyrimidines, ¹⁹F chemical shifts have been calculated and reported, showing a range that can be used for comparative purposes.[4][5]

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

    Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
    C2-~155-160Carbon attached to chlorine.
    C4-~158-163Carbon attached to chlorine.
    C4a-~115-120Bridgehead carbon.
    C5~7.5-8.0 (d)~120-125
    C6~8.5-9.0 (d)~145-150
    C7-~140-145 (q)Carbon attached to the trifluoromethyl group.
    C8a-~150-155Bridgehead carbon.
    CF₃-~120-125 (q)Trifluoromethyl carbon.

    Note: These are estimated values based on data from related structures and require experimental verification.

    Experimental Protocol for NMR Spectroscopy
    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrument Parameters:

      • Spectrometer: A 400 MHz or higher field NMR spectrometer.

      • ¹H NMR: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

      • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans.

      • ¹⁹F NMR: Acquire spectra with a spectral width of approximately 50 ppm, with proton decoupling.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

    Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

    The mass spectrum of these compounds will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion region will show a cluster of peaks corresponding to the different combinations of chlorine isotopes. The fragmentation pattern upon electron impact (EI) or other ionization methods can provide valuable structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of chlorine atoms and the trifluoromethyl group.[6]

    Table 2: Expected Isotopic Pattern for the Molecular Ion of C₈H₃Cl₂F₃N₄

    IonRelative Abundance
    [M]⁺100%
    [M+2]⁺~65%
    [M+4]⁺~10%
    Experimental Protocol for Mass Spectrometry
    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Data Acquisition: Acquire data in positive ion mode. Obtain a full scan spectrum to identify the molecular ion cluster.

    • Data Analysis: Compare the experimentally observed m/z values and isotopic pattern with the theoretical values for the proposed molecular formula.

    Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives is expected to show characteristic bands for C-Cl, C-F, C=N, and aromatic C-H and C=C stretching vibrations.

    • C-Cl stretching: Typically observed in the 800-600 cm⁻¹ region.

    • C-F stretching (of CF₃): Strong absorptions are expected in the 1350-1100 cm⁻¹ region.

    • C=N and C=C stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

    • Aromatic C-H stretching: Above 3000 cm⁻¹.

    UV-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrido[2,3-d]pyrimidine core is a chromophore, and its absorption spectrum will be influenced by the substituents. The presence of the trifluoromethyl and chloro groups is expected to cause shifts in the absorption maxima compared to the unsubstituted parent compound. For substituted pyrimidines, electronic transitions can be observed, and the presence of powerful electron-donating or withdrawing groups can cause hypsochromic (blue) or bathochromic (red) shifts.[7]

    Experimental Protocol for IR and UV-Vis Spectroscopy
    • IR Spectroscopy:

      • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

      • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • UV-Vis Spectroscopy:

      • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.

      • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

    Comparative Analysis and Conclusion

    The spectroscopic characterization of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives is a multifaceted process that relies on the synergistic use of NMR, MS, IR, and UV-Vis spectroscopy. While direct experimental data for this specific class of compounds is emerging, a thorough understanding of the spectral properties of related analogs provides a solid foundation for interpretation.

    The key distinguishing features to look for are:

    • NMR: The characteristic signals of the pyrido[2,3-d]pyrimidine core protons, the quartet for the carbon attached to the CF₃ group in ¹³C NMR, and a singlet in the ¹⁹F NMR spectrum.

    • MS: The distinctive isotopic cluster for two chlorine atoms in the molecular ion region.

    • IR: Strong C-F stretching bands and the fingerprint region for the substituted aromatic system.

    • UV-Vis: The absorption maxima characteristic of the substituted pyrido[2,3-d]pyrimidine chromophore.

    By carefully applying these spectroscopic techniques and comparing the obtained data with that of known related structures, researchers can confidently elucidate the structure and confirm the identity of novel 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives, paving the way for their further investigation in drug discovery and development.

    References

    • Dalby, K. N., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4887-4896. [Link]

    • Kandeel, M. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

    • Kiralj, R., & Ferreira, M. M. C. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

    • Kumar, A., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4887-4896. [Link]

    • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved January 20, 2026, from [Link]

    • Raj, V., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Oriental Journal of Chemistry, 33(6), 2969-2983. [Link]

    • Shah, T. A., et al. (2001). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of Applied Sciences, 1(4), 438-441. [Link]

    • Wiebe, D. A., et al. (2015). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 53(10), 843-849. [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Validating the Structure of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Reaction Products

    Introduction: The Criticality of Structural Validation in Pyrido[2,3-d]pyrimidine Chemistry The pyrido[2,3-d]pyrimidine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry.[1] Its structural rese...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Criticality of Structural Validation in Pyrido[2,3-d]pyrimidine Chemistry

    The pyrido[2,3-d]pyrimidine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry.[1] Its structural resemblance to purine bases makes it an ideal framework for designing ligands that interact with a multitude of biological receptors.[1] Derivatives of this core are associated with a wide spectrum of biological activities, including potent inhibition of various kinases (e.g., EGFR, CDK4), dihydrofolate reductase (DHFR), and have applications as anticancer, anti-inflammatory, and antiviral agents.[2][3]

    The subject of this guide, 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, is a highly versatile synthetic intermediate. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. The trifluoromethyl (-CF3) group, a common feature in modern pharmaceuticals, often enhances metabolic stability and binding affinity.[4]

    This guide provides an in-depth comparison of the essential analytical techniques required to definitively characterize the reaction products of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, grounded in the principles of scientific integrity and field-proven expertise.

    Reactivity Profile: Predicting the Analytical Challenge

    The primary reaction pathway for 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves nucleophilic substitution. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the C2 and C4 positions towards nucleophilic attack. A key challenge is controlling and subsequently verifying the regioselectivity of this substitution. The relative reactivity of the C2 and C4 positions can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions, leading to three potential outcomes with a generic amine nucleophile (R-NH₂), as shown below.

    Hypothetical reaction scheme showing potential products from nucleophilic substitution.

    Figure 1. Potential reaction products from the reaction of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine with a nucleophile (R-NH₂), highlighting the challenge of regioselectivity.

    Our validation strategy must be robust enough to distinguish between these constitutional isomers with absolute certainty.

    Core Methodologies for Unambiguous Structural Elucidation

    A singular analytical technique is rarely sufficient. A synergistic combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy forms the cornerstone of modern structural validation. X-ray crystallography serves as the ultimate, definitive arbiter when required.

    Mass Spectrometry (MS): The First Checkpoint

    Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental formula of a compound. It is the fastest and most direct method to confirm that a reaction has proceeded as expected in terms of mass balance.

    • Expertise & Experience: The initial goal is to confirm the molecular ion peak ([M+H]⁺ or [M]⁺˙) corresponding to the expected product. For a monosubstitution reaction, this would be the mass of the starting material minus the mass of one chlorine atom plus the mass of the nucleophile. High-Resolution Mass Spectrometry (HRMS) is critical; obtaining a mass accurate to within 5 ppm of the calculated value provides strong evidence for the elemental composition, effectively ruling out a vast number of alternative structures.

    • Trustworthiness: While HRMS confirms the "what" (the formula), it does not confirm the "where" (the connectivity). Fragmentation patterns can offer clues. For instance, the fragmentation of trifluoromethyl-containing heterocycles often involves the loss of ·CF3 or the rearrangement and loss of difluorocarbene (CF2).[5] However, fragmentation is not always predictable and should be used as supporting, not primary, evidence for regiochemistry.

    • Sample Preparation: Dissolve ~0.1 mg of the purified reaction product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Instrument Setup: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ ion should be observed. For HRMS, use a TOF or Orbitrap mass analyzer.

    • Analysis: Compare the observed accurate mass with the theoretical mass calculated for all possible isomers. The mass difference should be less than 5 ppm.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

    NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For distinguishing the isomers of substituted pyrido[2,3-d]pyrimidines, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments is essential.

    • Expertise & Experience: The causality behind using a suite of NMR experiments lies in building a self-validating dataset. ¹H NMR provides information on the number and environment of protons. ¹³C NMR shows the carbon backbone. Critically, for this scaffold, two-dimensional experiments like the Heteronuclear Multiple Bond Correlation (HMBC) experiment provide the final, unambiguous proof of regiochemistry by showing correlations (through-bond couplings) between protons and carbons that are 2 or 3 bonds away.

    • ¹H NMR: The pyridine portion of the scaffold typically shows two aromatic protons (H5 and H6). Their chemical shifts and coupling patterns will change depending on the substitution pattern at C4. Substitution at C4 will have a more pronounced effect on the chemical shift of the adjacent H5 proton.

    • ¹³C NMR: The chemical shifts of the chlorinated carbons (C2 and C4) are distinct and highly sensitive to substitution. Upon reaction, the signal for the substituted carbon will shift significantly upfield, and the new substituent's carbon signals will appear.

    • ¹⁹F NMR: The trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and has a wide chemical shift range. The chemical shift of the -CF3 group can be subtly influenced by the electronic nature of the substituent at the C4 position, providing another layer of corroborating evidence.

    • Trustworthiness (HMBC): The HMBC experiment is the key to trustworthiness. To distinguish a C4-substituted product from a C2-substituted one, we look for a long-range correlation between a proton on the newly introduced substituent (e.g., the N-H or α-CH ₂ of an amine) and the carbon atom of the pyrido[2,3-d]pyrimidine core to which it is attached. A correlation to the C4 carbon signal definitively proves C4 substitution. This cross-peak provides irrefutable evidence that cannot be obtained from 1D spectra alone.

    • Sample Preparation: Dissolve 10-15 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper phasing and baseline correction.

    • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum.

    • 2D NMR Acquisition (HSQC & HMBC):

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the assignment of protonated carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for determining regiochemistry. Optimize the experiment to detect 2-bond and 3-bond C-H correlations.

    • Data Processing & Interpretation: Use appropriate software to process and analyze all spectra. Assign all proton and carbon signals based on chemical shifts, multiplicities, and, most importantly, the correlations observed in the 2D spectra.

    Single-Crystal X-ray Crystallography: The "Gold Standard"

    When NMR and MS data are ambiguous, or when an absolute 3D structural confirmation is required for computational modeling or regulatory submission, X-ray crystallography is the definitive method.

    • Expertise & Experience: This technique provides a precise three-dimensional map of the electron density in a single crystal, revealing the exact position of every atom. The resulting structure is an unambiguous and authoritative proof of connectivity and stereochemistry.

    • Trustworthiness: There is no ambiguity in a well-refined crystal structure. It can definitively distinguish between the C2 and C4 isomers. Several structures of pyrido[2,3-d]pyrimidines have been confirmed by X-ray diffraction.[6]

    • Limitation: The primary and significant bottleneck is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.

    Comparative Guide to Validation Techniques

    The following table summarizes the strengths and weaknesses of each technique in the context of validating the reaction products of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

    Technique Primary Information Provided Key Advantage for this Problem Limitation Confidence Level
    HRMS Elemental Formula (Accurate Mass)Rapid confirmation of mass balance and elemental composition.Provides no direct information on connectivity or regiochemistry.High (for formula)
    1D NMR (¹H, ¹³C, ¹⁹F) Electronic environment and count of nuclei.Provides initial structural hypothesis based on chemical shifts.Can be ambiguous for definitive isomer differentiation without 2D data.Moderate to High
    2D NMR (HMBC) Through-bond connectivity (2-3 bonds).Unambiguously determines regiochemistry by showing C-H correlations.Requires more instrument time and expertise in interpretation.Definitive (for connectivity)
    X-ray Crystallography 3D Atomic CoordinatesThe ultimate "gold standard" . Provides absolute, unambiguous structure.Requires a suitable single crystal, which may be difficult to obtain.Absolute

    Recommended Validation Workflow

    A logical, tiered approach ensures both efficiency and rigor. The following workflow is recommended for any new compound synthesized from 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

    G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Structural Confirmation cluster_3 Absolute Structure (If Required) Synthesis Synthesize Product from 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Purification Purify via Chromatography (e.g., Flash, HPLC) Synthesis->Purification HRMS Step 1: HRMS Analysis Purification->HRMS Confirm Mass? HRMS->Purification No (Re-purify/ Re-synthesize) NMR_1D Step 2: 1D NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR_1D Yes NMR_1D->Purification NMR_2D Step 3: 2D NMR (HMBC, HSQC) NMR_1D->NMR_2D Structure Plausible? Xray Optional Final Step: X-ray Crystallography NMR_2D->Xray Ambiguity Remains or 3D Structure Needed?

    Diagram 1. A robust workflow for the structural validation of novel pyrido[2,3-d]pyrimidine derivatives.

    Conclusion

    The synthesis of novel derivatives from 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a fruitful endeavor for the discovery of new therapeutic agents. However, the potential for isomeric products necessitates an uncompromising approach to structural validation. Relying on a single piece of data is insufficient and scientifically unsound. A comprehensive strategy, beginning with HRMS to confirm the elemental formula and culminating in definitive 2D NMR analysis (specifically HMBC) to establish connectivity, is the most reliable and efficient path forward. X-ray crystallography remains the ultimate tool for absolute structural proof when single crystals are available. By adhering to this multi-technique, self-validating workflow, researchers and drug development professionals can ensure the integrity of their data and build a solid foundation for their structure-activity relationship studies.

    References

    • Ahmed H. Shamroukh et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.

    • Borrell, J. I., et al. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019, 24(22), 4192.

    • Wang, Y., et al. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 2022.

    • Tekmal, E. R., et al. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 2014, 22(17), 4851-4859.

    • Li, J., et al. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate, 2012.

    • El-Gazzar, M. G., et al. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 2016, 8(18), 124-135.

    • Abdelgawad, M. A., et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 2022, 27(20), 6878.

    • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information.

    • Da Silva, A., et al. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022, 15(4), 352.

    • Zhang, Y., et al. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 2021.

    • Tekmal, E. R., et al. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed, 2014.

    • MedChemExpress. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

    • Kumar, A., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 2021.

    • Kagramanov, N. D., et al. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 2021, 138, 5-6.

    • Takeda, K., et al. Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation. ACS Catalysis, 2021.

    • BenchChem. Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

    • Patel, K., et al. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Researches in Cartwright Sciences, 2015.

    • Fujiwara, Y., et al. Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 2012.

    • Salih, S. Q., et al. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 2018.

    • ChemicalBook. 2,4-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE.

    • da Silva, G. G., et al. Synthesis and mechanism of novel fluorescent coumarin-dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. RSC Advances, 2021.

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